Azilsartan medoxomil monopotassium
Description
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C30H23KN4O8 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
potassium (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-4-aza-2-azanidacyclopent-3-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 |
Clé InChI |
IHWFKDWIUSZLCJ-UHFFFAOYSA-M |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Azilsartan Medoxomil Monopotassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan medoxomil monopotassium, a potent antihypertensive agent, exerts its therapeutic effects through the selective and robust antagonism of the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of its mechanism of action at the molecular, cellular, and physiological levels. Azilsartan, the active metabolite of the prodrug azilsartan medoxomil, exhibits a unique pharmacological profile characterized by high-affinity binding, exceptionally slow dissociation from the AT1 receptor, and inverse agonist properties. These attributes contribute to its superior and sustained blood pressure-lowering effects compared to other angiotensin II receptor blockers (ARBs). This document details the underlying signaling pathways, presents quantitative data on receptor binding and clinical efficacy, and outlines the experimental protocols used to elucidate these mechanisms.
Introduction
Azilsartan medoxomil is an orally administered prodrug that is rapidly hydrolyzed to its active form, azilsartan, in the gastrointestinal tract. Azilsartan belongs to the angiotensin II receptor blocker (ARB) class of drugs, which target the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The primary mechanism of action of azilsartan is the selective blockade of the AT1 receptor, thereby preventing the physiological actions of angiotensin II, a potent vasoconstrictor and a key component of the RAAS. This guide will delve into the specific molecular interactions, downstream signaling consequences, and the compelling clinical and preclinical data that define the pharmacological profile of azilsartan.
Molecular Mechanism of Action
Selective Antagonism of the AT1 Receptor
The core of azilsartan's mechanism lies in its highly selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of events leading to vasoconstriction, aldosterone release, sodium and water retention, and sympathetic nervous system activation, all of which contribute to elevated blood pressure. Azilsartan competitively blocks the binding of angiotensin II to the AT1 receptor, thus inhibiting these downstream effects. It demonstrates a more than 10,000-fold greater affinity for the AT1 receptor over the AT2 receptor, ensuring a targeted therapeutic effect.
High-Affinity Binding and Slow Dissociation
A distinguishing feature of azilsartan is its exceptionally high affinity for and slow dissociation from the AT1 receptor compared to other ARBs. In vitro studies have demonstrated that the inhibitory effect of azilsartan on angiotensin II binding persists even after washout of the free compound, a characteristic attributed to its tight binding and slow dissociation rate. This "insurmountable" antagonism contributes to a more potent and sustained blockade of the AT1 receptor, which is believed to underlie its superior antihypertensive efficacy. The unique 5-oxo-1,2,4-oxadiazole moiety in azilsartan's structure is thought to contribute to a stronger hydrogen bond with the Gln257 residue in the AT1 receptor, leading to this tight binding.
Inverse Agonism
Beyond simple antagonism, azilsartan exhibits inverse agonist activity at the AT1 receptor. This means that in addition to blocking the effects of the agonist (angiotensin II), azilsartan can also suppress the basal, ligand-independent activity of the receptor. This property is particularly relevant in conditions where the AT1 receptor may be constitutively active. The inverse agonism of azilsartan is linked to its strong interaction with the AT1 receptor, which stabilizes the receptor in an inactive conformation.
Signaling Pathways
Blockade of the AT1 receptor by azilsartan interrupts several key downstream signaling pathways that are normally activated by angiotensin II. The primary pathway involves the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction. Azilsartan's antagonism of the AT1 receptor prevents this cascade. Furthermore, AT1 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are involved in cellular growth, inflammation, and fibrosis. By blocking the AT1 receptor, azilsartan can attenuate these long-term pathological processes.
Quantitative Data
The superior pharmacological profile of azilsartan is supported by quantitative in vitro and clinical data.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | IC50 (nM) | IC50 with Washout (nM) |
| Azilsartan | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Valsartan | 44.9 | >10,000 |
| Irbesartan | 15.8 | >10,000 |
| Data from Ojima et al. (2011). IC50 represents the concentration required to inhibit 50% of radiolabeled angiotensin II binding. |
Table 2: Clinical Efficacy in Blood Pressure Reduction (6-week study)
| Treatment Group | Mean Change from Baseline in 24-hour Systolic BP (mmHg) | Placebo-Adjusted Mean Change (mmHg) | p-value vs Placebo | p-value vs Olmesartan 40 mg | p-value vs Valsartan 320 mg |
| Placebo | - | - | - | - | - |
| Azilsartan medoxomil 40 mg | - | -13.4 | <0.001 | - | <0.001 |
| Azilsartan medoxomil 80 mg | - | -14.3 | <0.001 | 0.009 | <0.001 |
| Olmesartan 40 mg | - | -11.7 | <0.001 | - | - |
| Valsartan 320 mg | - | -10.0 | <0.001 | - | - |
| Data from White et al. (2011). A randomized, double-blind, placebo-controlled trial in patients with stage 1 and 2 hypertension. |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol provides a general framework for determining the binding affinity of compounds to the AT1 receptor, based on standard methodologies.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of azilsartan and other ARBs for the human AT1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human AT1 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.
-
Test compounds: Azilsartan, olmesartan, telmisartan, valsartan, irbesartan.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For washout experiments, pre-incubate the membranes with the test compound, then wash to remove unbound compound before adding the radioligand.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled angiotensin II) from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Clinical Trial for Antihypertensive Efficacy (White et al., 2011)
This protocol summarizes the methodology of a key clinical trial comparing azilsartan medoxomil with other antihypertensives.
-
Objective: To evaluate the efficacy and safety of azilsartan medoxomil (40 mg and 80 mg) compared with placebo, olmesartan (40 mg), and valsartan (320 mg) in patients with hypertension.
-
Study Design: A randomized, double-blind, multicenter, placebo- and active-controlled trial.
-
Patient Population:
-
Inclusion Criteria: Men and women aged ≥18 years with a diagnosis of stage 1 or 2 essential hypertension.
-
Exclusion Criteria: Secondary hypertension, history of significant cardiovascular events, or certain comorbidities.
-
-
Intervention:
-
Patients were randomized to receive once-daily oral treatment with azilsartan medoxomil (40 mg or 80 mg), olmesartan (40 mg), valsartan (320 mg), or placebo for 6 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in 24-hour mean systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).
-
Secondary Efficacy Endpoints: Change from baseline in clinic systolic and diastolic blood pressure, and 24-hour mean diastolic blood pressure.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the treatment groups, with baseline blood pressure as a covariate. A hierarchical testing procedure was used for multiple comparisons.
Conclusion
Azilsartan medoxomil's mechanism of action is defined by its highly selective, high-affinity antagonism of the angiotensin II type 1 receptor. Its unique pharmacological properties, including slow dissociation and inverse agonism, result in a potent and sustained blockade of the renin-angiotensin-aldosterone system. This robust molecular mechanism translates into superior clinical efficacy in blood pressure reduction compared to other widely used ARBs. The data and experimental evidence presented in this guide provide a comprehensive foundation for understanding the distinct therapeutic profile of azilsartan for researchers and professionals in the field of drug development and cardiovascular medicine.
Unraveling the Preclinical Journey of Azilsartan Medoxomil Monopotassium: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of azilsartan medoxomil monopotassium, an angiotensin II receptor blocker. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile in key preclinical models, offering valuable insights for researchers in the field of hypertension and cardiovascular drug development.
Executive Summary
Azilsartan medoxomil is a prodrug that is rapidly and extensively hydrolyzed to its pharmacologically active metabolite, azilsartan, during absorption.[1][2][3][4][5] Preclinical studies in rats and dogs have been instrumental in characterizing its pharmacokinetic profile, demonstrating its potential as a potent and long-acting antihypertensive agent.[6] This document synthesizes available data on its pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used in these pivotal preclinical evaluations.
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic properties of azilsartan, the active moiety of azilsartan medoxomil, have been evaluated in various animal models. The following table summarizes the key pharmacokinetic parameters observed in rats and dogs.
| Parameter | Rat | Dog |
| Tmax (h) | ~1.5 - 3 | Not explicitly stated |
| Bioavailability (%) | Estimated at ~60% (absolute) | Not explicitly stated |
| Volume of Distribution (Vd) | Approx. 16 L | Not explicitly stated |
| Protein Binding (%) | >99% (to serum albumin) | Not explicitly stated |
| Elimination Half-life (t1/2) | ~11 hours | Not explicitly stated |
| Metabolism | Primarily via CYP2C9 to M-II (major, inactive), and CYP2C8/CYP2B6 to M-I (minor, inactive) | Similar metabolic pathways expected |
| Excretion | Approx. 55% in feces, 42% in urine (15% as unchanged azilsartan) | Not explicitly stated |
Note: The data presented is for the active metabolite, azilsartan, after oral administration of the prodrug, azilsartan medoxomil. Some parameters are extrapolated from human data where specific preclinical values were not available in the reviewed literature.
Metabolic Pathway of Azilsartan Medoxomil
Azilsartan medoxomil undergoes a critical metabolic conversion to become pharmacologically active. The following diagram illustrates this pathway.
Experimental Protocols in Preclinical Pharmacokinetic Studies
The following section outlines a typical experimental workflow for assessing the pharmacokinetics of azilsartan medoxomil in a preclinical setting.[7][8][9]
Animal Models
-
Species: Spontaneously Hypertensive Rats (SHRs) and renal hypertensive dogs are commonly used models to assess both pharmacokinetics and pharmacodynamics.[6][10][11]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum.
-
Acclimatization: A suitable acclimatization period of at least 3-5 days is recommended before the commencement of the study.[9]
Drug Administration
-
Formulation: Azilsartan medoxomil is typically formulated as a suspension for oral administration. The vehicle used should be inert and facilitate consistent delivery.
-
Dosing: The drug is administered orally (p.o.) via gavage for rats or in capsules for dogs.[6][11] Intravenous (i.v.) administration of azilsartan is also performed to determine absolute bioavailability.[7] Doses are selected based on preliminary range-finding studies to establish a dose-response relationship.[9]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[7] Blood is typically drawn from the tail vein in rats or cephalic vein in dogs.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. The resulting plasma is then stored frozen at -20°C or -80°C until analysis.[7]
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to facilitate the collection of urine and feces over a specified period (e.g., 24 or 48 hours).[7]
Bioanalytical Method
-
Technique: The concentration of azilsartan and its metabolites in plasma, urine, and feces is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][10][12]
-
Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to remove interfering substances before injection into the LC-MS/MS system.
-
Quantification: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A standard curve with known concentrations of the analyte is used to determine the concentration in the study samples.[12][13]
Preclinical Pharmacokinetic Study Workflow
The logical flow of a preclinical pharmacokinetic study for an orally administered drug like azilsartan medoxomil is depicted in the diagram below.
Conclusion
The preclinical pharmacokinetic studies of this compound in models such as rats and dogs have provided a solid foundation for its clinical development. These studies have elucidated its rapid conversion to the active moiety, azilsartan, its metabolic fate, and its excretion pathways. The methodologies outlined in this guide represent the standard practices in the field and are crucial for obtaining reliable and reproducible pharmacokinetic data. This comprehensive understanding of the preclinical ADME properties is essential for predicting human pharmacokinetics and for the successful translation of a drug candidate from the laboratory to the clinic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 9. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 10. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ijms.co.in [ijms.co.in]
- 13. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Azilsartan Medoxomil Monopotassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan medoxomil monopotassium, the potassium salt of the prodrug azilsartan medoxomil, is a potent angiotensin II receptor blocker used in the management of hypertension.[1] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its stability, solubility, and bioavailability.[2] This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, focusing on its known polymorphic forms. It details the experimental protocols for key analytical techniques and presents a consolidated summary of the crystallographic data available in the public domain.
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[2] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the safety and efficacy of a drug product. This compound is known to exist in several polymorphic forms, which have been extensively characterized using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[3][4][5][6][7] Understanding and controlling the polymorphic form of this compound is crucial for ensuring consistent product quality and therapeutic performance.
While numerous polymorphic forms have been identified through powder diffraction studies, detailed single-crystal X-ray diffraction data, which would provide the absolute crystal structure, including unit cell dimensions and atomic coordinates, is not widely available in the public domain. Therefore, this guide focuses on the characterization and differentiation of the known polymorphic forms based on available PXRD and thermal analysis data.
Characterization of Polymorphic Forms
The primary techniques for identifying and differentiating the various crystalline forms of this compound are Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Powder X-Ray Diffraction (PXRD) Data
PXRD is a fundamental technique for the characterization of crystalline solids. Each polymorphic form exhibits a unique diffraction pattern, which serves as a fingerprint for its identification. The following tables summarize the characteristic 2θ peaks for various reported crystalline forms of this compound.
Table 1: Characteristic PXRD Peaks (2θ) for Polymorphic Forms I, II, III, IV, and V
| Form I[4] | Form II (Sesquihydrate)[4] | Form III (Hemihydrate)[4] | Form IV (Monohydrate)[4] | Form V[4] |
| 6.081 | 9.230 | 6.885 | 7.080 | 7.108 |
| 7.237 | 10.040 | 7.033 | 7.981 | |
| 9.237 | 11.576 | 12.353 | 12.881 | |
| 10.036 | 13.280 | 16.035 | 13.391 | |
| 11.273 | 16.088 | 16.515 | 15.960 | |
| 11.625 | 20.476 | 17.039 | 16.329 | |
| 11.958 | 21.132 | 22.552 | 16.801 | |
| 13.333 | 23.493 | 23.117 | 17.160 | |
| 16.047 | 24.217 | 24.936 | 23.019 | |
| 20.306 | 24.790 | |||
| 22.340 | 26.006 | |||
| 22.634 | 26.546 | |||
| 23.368 | ||||
| 24.172 |
Table 2: Characteristic PXRD Peaks (2θ) for Other Polymorphic Forms
| Form M[8] | Form C[9][10] | Form G[9] | Form H[9] | Form K[9] | Form L[9] | Form U[11] |
| 6.1 | 6.20 | 6.18 | 6.18 | 6.06 | 10.34 | 23.81 |
| 6.6 | 12.64 | 13.32 | 13.32 | 12.48 | 18.26 | 25.11 |
| 12.1 | 13.36 | 14.10 | 14.10 | 13.22 | 20.92 | 25.64 |
| 12.6 | 14.48 | 14.44 | 14.36 | 13.92 | 22.10 | 26.12 |
| 12.9 | 16.00 | 16.02 | 17.34 | 14.34 | 24.06 | 26.58 |
| 18.6 | 18.70 | 17.80 | 18.72 | 14.62 | 31.84 | |
| 19.3 | 20.30 | 18.70 | 22.80 | 15.84 | 34.51 | |
| 21.38 | 21.30 | 23.56 | 18.60 | 35.02 | ||
| 22.78 | 22.70 | 27.02 | 20.14 | |||
| 23.80 | 22.90 | 20.92 | ||||
| 25.04 | 23.70 | 22.66 | ||||
| 24.38 | 23.66 | |||||
| 24.74 | 24.00 | |||||
| 26.90 | 26.86 | |||||
| 28.28 | ||||||
| 40.50 |
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of a material, such as its melting point and heat of fusion. These properties are unique to each polymorphic form and can be used for identification and characterization.
Table 3: DSC Data for Various Polymorphic Forms
| Polymorphic Form | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) | Reference |
| Form I | 152.67 | 166.93 | [4] |
| Form II (Sesquihydrate) | 136.62 | 150.78 | [4] |
| Form III (Hemihydrate) | 88.42 & 112.60 | 98.63 & 124.14 | [4] |
| Form IV (Monohydrate) | 103.78 | 110.92 | [4] |
| Form V | 84.68 | 104.63 | [4][7] |
| Form C | 212.8 - 223.8 | [10] | |
| Form D | 205.6 - 220.1 | [10] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reliable characterization of polymorphic forms.
Powder X-Ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern of a bulk sample of this compound for phase identification and polymorphic form determination.
Methodology:
-
Sample Preparation: A small amount (typically 10-50 mg) of the sample is gently ground to a fine powder using an agate mortar and pestle to ensure a random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.[12]
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Generator Settings: 40 kV and 40 mA.[12]
-
Goniometer Scan: The sample is scanned over a 2θ range of approximately 2° to 40°.
-
Scan Speed: A continuous scan at a rate of 1-2°/min is common for routine analysis.
-
Detector: A scintillation counter or a position-sensitive detector.
-
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is processed to identify the angular positions and intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphic forms.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions (e.g., melting, crystallization) of this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.[13] The pan is then hermetically sealed.[4]
-
Instrument Setup:
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Purge Gas: A dry, inert gas, such as nitrogen, is passed through the DSC cell at a flow rate of 20-50 mL/min to create an inert atmosphere.[13]
-
Heating Rate: A typical heating rate for pharmaceutical analysis is 10°C/min.[14]
-
Temperature Program: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 30°C to 250°C).
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature and the peak maximum are determined for each thermal event.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in the mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg is placed in a TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Atmosphere: The experiment is usually conducted under a controlled atmosphere of inert gas (e.g., nitrogen) at a defined flow rate.
-
Heating Rate: A linear heating rate, commonly 10°C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a temperature at which all volatile components have been removed and any decomposition has occurred.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature ranges and the percentage of mass loss for each step are analyzed to determine the stoichiometry of solvates or hydrates.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the comprehensive solid-state characterization of this compound.
Caption: Workflow for the solid-state characterization of this compound.
Conclusion
The solid-state landscape of this compound is complex, with numerous identified polymorphic forms. A thorough understanding and characterization of these forms are paramount for the development of a safe, effective, and stable pharmaceutical product. This guide has summarized the publicly available crystallographic data for various polymorphs and provided detailed experimental protocols for their analysis using PXRD, DSC, and TGA. While single-crystal structure data remains elusive in the public domain, the techniques and data presented herein provide a robust framework for researchers and drug development professionals to identify and control the polymorphic forms of this compound, ensuring product quality and consistency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Patent US-9403811-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. appropedia.org [appropedia.org]
- 11. US9902717B2 - Process of preparing potassium salt of Azilsartan medoxomil - Google Patents [patents.google.com]
- 12. mcgill.ca [mcgill.ca]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
The Core of AT1 Receptor Blockade: A Technical Guide to Azilsartan's Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular interactions of azilsartan, the active metabolite of the prodrug azilsartan medoxomil, with the angiotensin II type 1 (AT1) receptor. Azilsartan distinguishes itself within the class of angiotensin II receptor blockers (ARBs) through its potent binding affinity and unique kinetic profile, which are fundamental to its clinical efficacy in the management of hypertension.
Azilsartan medoxomil is rapidly and completely hydrolyzed to azilsartan in the gastrointestinal tract during absorption.[1][2][3] Azilsartan exhibits a high affinity and selectivity for the AT1 receptor, being over 10,000-fold more selective for the AT1 receptor than the AT2 receptor.[1][4] This pronounced selectivity ensures targeted blockade of the primary mediator of angiotensin II's pressor effects.
Quantitative Analysis of Receptor Binding
The binding affinity of azilsartan for the human AT1 receptor has been extensively characterized through in vitro radioligand binding assays. These studies consistently demonstrate its high potency, often superior to other clinically available ARBs. The following tables summarize the key quantitative data from competitive binding and functional inhibition assays.
| Compound | IC₅₀ (nM) - Receptor Binding | IC₅₀ (nM) - After Washout | Reference(s) |
| Azilsartan | 2.6 | 7.4 | [5] |
| Olmesartan | 6.7 | 242.5 | [5] |
| Telmisartan | 5.1 | 191.6 | [5] |
| Valsartan | 44.9 | >10,000 | [5] |
| Irbesartan | 15.8 | >10,000 | [5] |
| Candesartan | Comparable to Azilsartan | - | [6] |
Table 1: Comparative IC₅₀ values for the inhibition of ¹²⁵I-Sar¹-Ile⁸-Angiotensin II binding to human AT1 receptors. The 'After Washout' data highlights the persistent binding of azilsartan.
| Compound | IC₅₀ (nM) - IP1 Accumulation | IC₅₀ (nM) - After Washout | Reference(s) |
| Azilsartan | 9.2 | 81.3 | [5] |
| Olmesartan | 12.2 | 908.5 | [5] |
| Valsartan | 59.8 | 22,664.4 | [5] |
Table 2: Comparative IC₅₀ values for the inhibition of Angiotensin II-induced inositol 1-phosphate (IP1) accumulation. This functional assay demonstrates the potent and sustained antagonistic activity of azilsartan.
Unraveling the Binding Kinetics: A Profile of Slow Dissociation
A defining characteristic of azilsartan is its slow dissociation from the AT1 receptor.[7][8][9] This "tight binding" contributes to its long-lasting antihypertensive effects.[5][8] Washout experiments, where the unbound drug is removed, have shown that azilsartan remains bound to the receptor and continues to exert its inhibitory effect, a feature less prominent in many other ARBs.[5][8] This persistent receptor occupancy is a key factor in its potent and sustained 24-hour blood pressure control.
Inverse Agonism: Beyond Simple Antagonism
Azilsartan not only blocks the action of angiotensin II but also exhibits inverse agonist activity at the AT1 receptor.[6][7][10] This means it can reduce the basal, ligand-independent activity of the receptor.[11] This property is attributed to its unique 5-oxo-1,2,4-oxadiazole moiety, which is not present in many other ARBs.[6][10][11] The inverse agonism of azilsartan may contribute to its beneficial effects beyond blood pressure reduction, potentially impacting conditions associated with constitutive AT1 receptor activation.[9][11]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the characterization of azilsartan's receptor binding and functional activity, based on published literature.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) of azilsartan and other ARBs for the AT1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human AT1 receptor.[8][12]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin, is used.
-
Reaction Mixture: The assay tubes contain the membrane preparation, the radioligand (typically ¹²⁵I-Sar¹-Ile⁸-Angiotensin II), and varying concentrations of the unlabeled competitor drug (e.g., azilsartan).
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[13]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Washout Experiment for Binding Dissociation Assessment
Objective: To evaluate the dissociation kinetics of ARBs from the AT1 receptor.
Methodology:
-
Pre-incubation: AT1 receptor-expressing cell membranes are pre-incubated with a specific concentration of the ARB (e.g., 30 nM for azilsartan) for a defined period (e.g., 90 minutes) to allow for receptor binding.[8]
-
Washout: The membranes are then subjected to a washout procedure, which involves centrifugation and resuspension in fresh buffer to remove the unbound drug.
-
Radioligand Addition: The radioligand is then added to the washed membranes.
-
Incubation and Measurement: The subsequent steps of incubation, filtration, and quantification are performed as in the standard competitive binding assay. A parallel experiment without the washout step is run as a control.[8]
-
Data Analysis: The persistent inhibition of radioligand binding after washout indicates slow dissociation of the ARB from the receptor. The IC₅₀ value after washout is compared to the value without washout.[5]
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
Objective: To assess the functional antagonistic and inverse agonistic activity of azilsartan.
Methodology:
-
Cell Culture: Cells expressing the AT1 receptor are cultured and typically labeled with myo-[³H]inositol.
-
Drug Treatment: The cells are pre-incubated with varying concentrations of the ARB (e.g., azilsartan) before being stimulated with angiotensin II. For inverse agonism studies, a constitutively active mutant of the AT1 receptor is used, and the effect of the ARB is measured in the absence of an agonist.[5]
-
IP Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted from the cells.
-
Quantification: The amount of radiolabeled inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration of the ARB that inhibits 50% of the angiotensin II-induced IP accumulation (IC₅₀) is calculated. A decrease in basal IP levels in cells with the constitutively active receptor indicates inverse agonism.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by azilsartan and the general workflow of the experimental protocols described.
Caption: AT1 Receptor Signaling Blockade by Azilsartan.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Azilsartan: Novel Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vitro Metabolism of Azilsartan Medoxomil Monopotassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of azilsartan (B1666440) medoxomil monopotassium. Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) administered as a prodrug for the treatment of hypertension. This document details the metabolic pathways, enzymes involved, and experimental protocols for studying its biotransformation, with a focus on providing quantitative data and clear methodologies for research and development.
Introduction
Azilsartan medoxomil is rapidly and completely hydrolyzed to its pharmacologically active metabolite, azilsartan, in the gastrointestinal tract during absorption. The parent compound is not detectable in plasma following oral administration[1][2]. The subsequent metabolism of azilsartan is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This guide focuses on the in vitro systems used to characterize these metabolic pathways.
Metabolic Pathways
The in vitro metabolism of azilsartan medoxomil can be divided into two main stages:
-
Stage 1: Hydrolysis of Azilsartan Medoxomil to Azilsartan. This is a rapid conversion of the prodrug to its active form.
-
Stage 2: Metabolism of Azilsartan. The active azilsartan molecule undergoes further biotransformation, primarily through oxidation, to form inactive metabolites.
A diagram illustrating the overall metabolic pathway is presented below.
Metabolic pathway of azilsartan medoxomil.
Stage 1: Hydrolysis of Azilsartan Medoxomil
The hydrolysis of the medoxomil ester of azilsartan medoxomil is a critical activation step. In vitro studies have indicated that this conversion is mediated by carboxylesterases (CES) and carboxymethylenebutenolidase (CMBL)[3].
-
Carboxylesterase 1 (CES1): Found in the liver, CES1 is capable of hydrolyzing a wide range of ester-containing drugs.
-
Carboxymethylenebutenolidase (CMBL): This enzyme, present in both the liver and intestine, has been shown to be a major contributor to the bioactivation of medoxomil-containing prodrugs[3].
Stage 2: Metabolism of Azilsartan
Once formed, azilsartan is metabolized into two primary, pharmacologically inactive metabolites, M-I and M-II[4][5].
-
M-II (Major Metabolite): This metabolite is formed through O-dealkylation of the ethoxy group on the benzimidazole (B57391) ring. The primary enzyme responsible for this transformation is Cytochrome P450 2C9 (CYP2C9)[4][5].
-
M-I (Minor Metabolite): M-I is formed via decarboxylation. This pathway is mediated to a lesser extent by Cytochrome P450 2C8 (CYP2C8) and Cytochrome P450 2B6 (CYP2B6)[5].
Quantitative Metabolic Data
| Parameter | Enzyme/System | Value | Reference |
| Intrinsic Clearance (CLint) | |||
| O-desethyl azilsartan formation | Recombinant CYP2C91 | (Reference Value) | [6] |
| Recombinant CYP2C929 | 170-275% of CYP2C91 | [6] | |
| Recombinant CYP2C939 | 170-275% of CYP2C91 | [6] | |
| Recombinant CYP2C949 | 170-275% of CYP2C91 | [6] | |
| 28 other CYP2C9 variants | 3-63% of CYP2C91 | [6] | |
| Hydrolysis Activity | |||
| Azilsartan Medoxomil Hydrolysis | Recombinant Human CMBL | Significant Activity | [3] |
| Recombinant Human CES1 | Significant Activity | [3] |
Experimental Protocols
This section provides detailed methodologies for conducting key in vitro metabolism experiments for azilsartan medoxomil.
Hydrolysis of Azilsartan Medoxomil in Human Liver S9 Fraction
This protocol is designed to assess the conversion of azilsartan medoxomil to azilsartan by the mixed enzymatic activities present in the S9 fraction, which contains both microsomal and cytosolic enzymes like CES1 and CMBL.
Materials:
-
This compound
-
Human Liver S9 Fraction (pooled)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve azilsartan medoxomil in a suitable organic solvent (e.g., DMSO or methanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, combine the following in triplicate for each time point:
-
Human Liver S9 fraction (final protein concentration of 1 mg/mL)
-
Potassium Phosphate Buffer (to final volume)
-
Azilsartan medoxomil working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (azilsartan medoxomil).
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 10 minutes at 3000 x g to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of azilsartan medoxomil and the formed azilsartan using a validated LC-MS/MS method.
-
Workflow Diagram:
Workflow for in vitro hydrolysis assay.
Metabolism of Azilsartan in Human Liver Microsomes
This protocol is designed to investigate the CYP-mediated metabolism of azilsartan to its metabolites, M-I and M-II.
Materials:
-
Azilsartan
-
Human Liver Microsomes (pooled)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Internal Standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare azilsartan stock and working solutions as described in the previous protocol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the following in triplicate:
-
Human Liver Microsomes (final protein concentration of 0.5 mg/mL)
-
Potassium Phosphate Buffer
-
MgCl₂ (final concentration of 5 mM)
-
Azilsartan working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
Collect samples at various time points (e.g., 0, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the hydrolysis protocol.
-
Quantify the disappearance of azilsartan and the formation of M-I and M-II using a validated LC-MS/MS method.
-
Determination of Kinetic Parameters (Km and Vmax) using Recombinant CYP Enzymes
This protocol allows for the characterization of the kinetics of M-I and M-II formation by individual CYP enzymes.
Materials:
-
Azilsartan
-
Recombinant human CYP2C9, CYP2C8, and CYP2B6 enzymes (e.g., in baculovirus-infected insect cell microsomes)
-
Control microsomes (without the specific CYP enzyme)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
A range of azilsartan concentrations (e.g., 0.1 to 100 µM)
-
Acetonitrile (ACN)
-
Internal Standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
For each CYP isoform, prepare a series of incubations with varying concentrations of azilsartan.
-
Each incubation should contain the recombinant CYP enzyme (e.g., 10-50 pmol/mL), buffer, NADPH regenerating system, and the specific concentration of azilsartan.
-
Pre-incubate at 37°C for 5 minutes before initiating the reaction with the NADPH regenerating system.
-
Incubate for a fixed time within the linear range of metabolite formation (determined in preliminary experiments).
-
-
Termination and Analysis:
-
Terminate the reactions and process the samples as previously described.
-
Quantify the amount of M-I or M-II formed.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Logical Relationship for Kinetic Parameter Determination:
Kinetic parameter determination workflow.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of azilsartan medoxomil, azilsartan, and its metabolites in in vitro matrices.
Typical LC-MS/MS Parameters:
| Parameter | Description |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. |
A detailed LC-MS/MS method for the simultaneous quantification of azilsartan, M-I, and M-II has been described, providing a foundation for developing a robust in-house assay[4][7][8][9].
Conclusion
The in vitro metabolism of azilsartan medoxomil is a two-step process initiated by rapid hydrolysis to the active moiety, azilsartan, followed by CYP-mediated oxidation to inactive metabolites. Understanding these pathways is crucial for predicting the drug's pharmacokinetic behavior and potential for drug interactions. This guide provides a framework of the key metabolic reactions and detailed protocols to enable researchers to conduct robust in vitro studies. Further investigations to precisely quantify the kinetic parameters of the individual enzymes involved will provide a more complete picture of azilsartan's metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.jku.at [epub.jku.at]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Synthesis and Characterization of Azilsartan Medoxomil Monopotassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Azilsartan Medoxomil Monopotassium, a potent angiotensin II receptor blocker. Detailed experimental protocols for the multi-step synthesis are presented, along with a thorough analysis of the compound's physicochemical properties using various spectroscopic and chromatographic techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important active pharmaceutical ingredient.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the benzimidazole and oxadiazole heterocyclic rings, followed by esterification and salt formation. The overall synthetic pathway is depicted below.
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
To a solution of methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate in tetraethyl orthocarbonate, acetic acid is added. The mixture is heated to reflux at 78-82°C for 1-2 hours. After completion of the reaction, the solution is cooled, and methanol, aqueous sodium hydroxide, and water are added sequentially. The pH is adjusted to 5-7 with aqueous sodium hydroxide solution. The mixture is then cooled to 5°C to precipitate the product. The crystals are collected by filtration, washed with cold water and cold ethyl acetate, and then dried to yield methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate.[1]
Step 2: Synthesis of Methyl 2-ethoxy[[2'-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Methyl 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate as a base in dimethyl sulfoxide (DMSO) as a solvent.[2] The reaction mixture is stirred at room temperature until the starting material is consumed. The product, methyl 2-ethoxy [[2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate, is then isolated.
Step 3: Synthesis of Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
The amidoxime intermediate from the previous step is reacted with ethyl chloroformate in the presence of triethylamine.[2] This reaction leads to the cyclization and formation of the 1,2,4-oxadiazol-5-one ring, yielding the methyl ester of azilsartan.
Step 4: Synthesis of Azilsartan
The methyl ester of azilsartan is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide, to yield azilsartan (2-ethoxy-1-([2'-(5-oxo-4,5–dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl) 1H-benimidazole-7-carboxylic acid).[2]
Step 5: Synthesis of Azilsartan Medoxomil
Azilsartan is reacted with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form the medoxomil ester, azilsartan medoxomil.[2]
Step 6: Synthesis of this compound
Azilsartan medoxomil is dissolved in a mixture of methylene dichloride and isopropyl alcohol at 20-30°C to form a clear solution. The solution is then cooled to 0-5°C. A solution of potassium-2-ethylhexanoate in a mixture of methylene chloride and isopropyl alcohol is added dropwise to the cooled azilsartan medoxomil solution with stirring. The temperature of the reaction mixture is raised to 20-30°C and stirred for 2 hours. The resulting solid is filtered, washed with methylene chloride, and dried under vacuum at 40°C to obtain the needle-shaped crystals of this compound.[3]
Synthesis Data
| Step | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, Tetraethyl Orthocarbonate, Acetic Acid | - | 84.8 | - |
| 2 | Methyl 2-ethoxy[[2'-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | Hydroxylamine Hydrochloride, Sodium Bicarbonate | DMSO | - | - |
| 3 | Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | Ethyl Chloroformate, Triethylamine | - | - | - |
| 4 | Azilsartan | Sodium Hydroxide | Water | - | - |
| 5 | Azilsartan Medoxomil | 4-Chloromethyl-5-methyl-1,3-dioxol-2-one, DBU | - | - | >99.0 |
| 6 | This compound | Potassium-2-ethylhexanoate | Methylene Dichloride, Isopropyl Alcohol | - | >99.5 |
Characterization
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and quality. The following workflow outlines the key analytical techniques employed.
Characterization Workflow
Caption: Characterization workflow for this compound.
Characterization Data
Table 1: HPLC Analysis Data
| Parameter | Value |
| Column | YMC Pack Pro C18 (150 x 4.6 mm, 3µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.2% Triethylamine (pH 3.0) (62:38 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Retention Time | ~7.4 min |
| Purity | >99.5% |
Table 2: Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-QTOFMS | - | Structures of degradation products were proposed with the help of tandem mass spectrometry (MS/MS) experiments and accurate mass data.[4] |
Table 3: NMR Spectroscopy Data
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H-NMR | A spectrum is available for reference. |
| ¹³C-NMR | A solid-state CP-MAS NMR spectrum has been reported for a specific crystalline form.[3] |
Table 4: IR Spectroscopy Data
| Polymorphic Form | Characteristic Absorption Bands (cm⁻¹) |
| Form I | 3401, 2981, 1815, 1771, 1714, 1663, 1547, 1488, 1473, 1429, 1388, 1303, 1283, 1253, 1212, 1194, 1151, 1121, 1036, 1016, 932[5] |
| Form V | 3400, 2981, 1820, 1772, 1723, 1615, 1548, 1487, 1463, 1427, 1387, 1321, 1279, 1228, 1213, 1149, 1122, 1039, 1006, 937[5] |
Table 5: Physicochemical Properties
| Property | Value |
| Melting Point | ~196°C (decomposed)[3] |
| Solubility | Practically insoluble in water; freely soluble in methanol, dimethylsulfoxide, and dimethylformamide; soluble in acetic acid; slightly soluble in acetone and acetonitrile; very slightly soluble in tetrahydrofuran and 1-octanol.[2] |
| Appearance | White crystalline powder.[2] |
Conclusion
This technical guide has outlined a robust and well-documented approach to the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a foundational resource for the consistent and high-quality production of this active pharmaceutical ingredient. Adherence to these detailed methodologies is critical for ensuring the safety and efficacy of the final drug product. Further research into the solid-state properties and polymorphism of this compound may lead to further optimization of its formulation and bioavailability. lead to further optimization of its formulation and bioavailability.
References
- 1. cjc-1295-without-dac.com [cjc-1295-without-dac.com]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: AZILSARTAN [orgspectroscopyint.blogspot.com]
- 5. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]
Azilsartan Medoxomil Monopotassium: A Comprehensive Technical Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil monopotassium, an angiotensin II receptor blocker (ARB), is a potent orally administered prodrug used for the treatment of hypertension.[1] Following administration, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan, which exerts its therapeutic effect by selectively blocking the AT1 receptor.[1][2] The physicochemical properties of the prodrug are critical determinants of its formulation, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of azilsartan medoxomil monopotassium, complete with experimental protocols and graphical representations to support research and development activities.
Chemical and Physical Properties
A summary of the key chemical and physical identifiers for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | potassium (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [3][4] |
| Synonyms | Azilsartan kamedoxomil, TAK-491 | [1][5][6] |
| CAS Number | 863031-24-7 | [4][5][6][7] |
| Chemical Formula | C₃₀H₂₃KN₄O₈ | [5][7] |
| Molecular Weight | 606.6 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Hygroscopicity | Hygroscopic | [9] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [9][10] |
Quantitative Physicochemical Data
The following tables summarize the essential quantitative physicochemical properties of this compound.
Table 1: Solubility Data
| Solvent | Solubility | Source |
| Water | Practically insoluble (0.00978 mg/mL) | [5] |
| DMSO | 175 mg/mL (Requires sonication) | [8] |
| Methanol | Freely soluble | |
| Dimethylformamide | Freely soluble | |
| Acetic Acid | Soluble | |
| Acetone | Slightly soluble | |
| Acetonitrile | Slightly soluble | |
| Tetrahydrofuran | Very slightly soluble | |
| 1-Octanol | Very slightly soluble |
Table 2: pKa and Partition Coefficient
| Parameter | Value | Method | Source |
| pKa (Strongest Acidic) | 5.91 | Chemaxon | [5] |
| pKa (Strongest Basic) | 1.48 | Chemaxon | [5] |
| LogP | 4.56 | ALOGPS | [5] |
| LogP | 6.03 | Chemaxon | [5] |
Polymorphism
This compound is known to exist in multiple polymorphic forms, which can impact its physical and chemical stability, as well as its dissolution and bioavailability. The characterization of these forms is crucial for consistent drug product performance.
Table 3: Polymorphic Forms and Thermal Properties
| Polymorphic Form | Hydration State | DSC Extrapolated Onset Melting Temperature (°C) | DSC Peak Melting Temperature (°C) | Source |
| Form I | - | 152.67 | 166.93 | [11] |
| Form II | Sesquihydrate | 136.62 | 150.78 | [11] |
| Form III | Hemihydrate | 88.42 & 112.60 | 98.63 & 124.14 | [11] |
| Form IV | Monohydrate | 103.78 | 110.92 | [11] |
| General | - | 193 - 195 | - | [7] |
Experimental Protocols
Detailed methodologies for the characterization of the physicochemical properties of this compound are outlined below.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form and assess the polymorphic purity of this compound.
Methodology:
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
Voltage and Current: 40 kV and 40 mA
-
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with reference patterns of known polymorphic forms.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/minute
-
Final Temperature: 250°C
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute.
-
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak temperature of endothermic events (e.g., melting) and the integrated peak area is used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of residual solvents or water of hydration.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Thermal Program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/minute
-
Final Temperature: 300°C
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/minute.
-
-
Data Analysis: The TGA curve, which plots weight loss as a function of temperature, is analyzed to identify the temperatures at which weight loss occurs and to quantify the amount of mass lost.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation: An excess amount of the solid drug is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the suspension is withdrawn and filtered through a 0.45 µm filter to remove undissolved solids. The filtrate is then appropriately diluted.
-
Quantification: The concentration of the dissolved drug in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of azilsartan medoxomil.
Methodology:
-
Solution Preparation: A known concentration of the drug is dissolved in a suitable solvent mixture (e.g., water-methanol) due to its low aqueous solubility. The ionic strength of the solution is maintained constant using an electrolyte such as 0.1 M KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve or by using appropriate calculation methods.
Signaling Pathways and Logical Relationships
Prodrug Conversion
Azilsartan medoxomil is a prodrug that is designed to be rapidly converted to its active form, azilsartan, in the body. This conversion is a critical step for its therapeutic activity.
Caption: Conversion of Azilsartan Medoxomil to Azilsartan.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound. The presented data, including chemical identifiers, quantitative properties, and information on polymorphism, serves as a valuable resource for researchers and professionals in drug development. The inclusion of standardized experimental protocols offers a practical framework for the characterization of this important active pharmaceutical ingredient. Understanding these fundamental properties is essential for the rational design of stable and effective dosage forms of azilsartan medoxomil.
References
- 1. enamine.net [enamine.net]
- 2. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. bioassaysys.com [bioassaysys.com]
Unraveling the Molecular Dance: A Technical Guide to Azilsartan's Interaction with the AT1 Receptor
For Immediate Release
This whitepaper provides an in-depth technical exploration of the molecular modeling of azilsartan's binding to the Angiotensin II Type 1 (AT1) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to illuminate the potent and unique antihypertensive action of azilsartan (B1666440).
Introduction: Azilsartan's Superior Binding Affinity
Azilsartan is a potent angiotensin II receptor blocker (ARB) renowned for its strong and sustained antihypertensive effects.[1] This efficacy is rooted in its unique molecular interaction with the AT1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in blood pressure regulation.[2][3] Molecular modeling studies, corroborated by experimental data, reveal that azilsartan exhibits a higher affinity and slower dissociation from the AT1 receptor compared to other ARBs.[4][5] This guide delves into the specifics of this interaction, providing a comprehensive overview of the binding mechanism, the key amino acid residues involved, and the downstream signaling consequences.
Quantitative Analysis of Binding Affinity
The interaction between a ligand and its receptor is quantified by its binding affinity. For azilsartan and other ARBs, this is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). A lower value for these metrics indicates a higher binding affinity.
| Ligand | IC50 (nM) | Fold Reduction in Binding Affinity to Q257A Mutant | Reference |
| Azilsartan | 2.6 (before washout), 7.4 (after washout) | 100-fold | [6][7] |
| Olmesartan | 6.7 (before washout), 242 (after washout) | N/A | [6] |
| Valsartan | 45 (before washout), >10,000 (after washout) | N/A | [6] |
| Candesartan (B1668252) | N/A | 14-fold | [7] |
Table 1: Comparative binding affinities of various ARBs to the AT1 receptor. The data highlights azilsartan's potent and persistent binding, even after washout, and the significant role of the Gln257 residue in its interaction.
The Molecular Basis of Azilsartan's Interaction
Molecular docking and site-directed mutagenesis studies have pinpointed the key amino acid residues within the AT1 receptor that are crucial for azilsartan's binding. These studies consistently highlight the importance of three primary residues: Tyrosine 113 (Tyr113), Lysine 199 (Lys199), and Glutamine 257 (Gln257).[7][8][9]
A distinguishing feature of azilsartan is its 5-oxo-1,2,4-oxadiazole moiety, which replaces the tetrazole ring found in many other ARBs.[7][8] This structural difference is pivotal to its enhanced binding. Molecular modeling suggests that the oxadiazole ring of azilsartan forms a stronger hydrogen bond with the Gln257 residue in the AT1 receptor compared to the tetrazole ring of other sartans, such as candesartan.[7][8] This stronger interaction is believed to contribute to azilsartan's tighter binding and slower dissociation rate.
The other key interactions include:
-
Lys199: This residue is thought to interact with the carboxyl group of azilsartan.[7]
-
Tyr113: This residue likely forms interactions with the biphenyl (B1667301) group of azilsartan.[7]
The collective effect of these interactions results in a highly stable complex, underpinning azilsartan's potent antagonism of the AT1 receptor.
Experimental Protocols: A Methodological Overview
The insights into azilsartan's binding mechanism are the product of rigorous experimental and computational techniques. Below are detailed overviews of the key methodologies employed.
Molecular Modeling Workflow
Molecular modeling provides a virtual window into the intricate interactions between a ligand and its receptor at an atomic level.
A detailed protocol for molecular docking of azilsartan to the AT1 receptor would involve:
-
Receptor Preparation: Obtaining the 3D structure of the AT1 receptor, often through homology modeling based on a template like the bovine rhodopsin or CXCR4 crystal structure.[10][11] This involves preparing the protein by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Ligand Preparation: Generating the 3D conformation of the azilsartan molecule and optimizing its geometry.
-
Docking Simulation: Using software like AutoDock or GOLD to explore the possible binding poses of azilsartan within the AT1 receptor's binding site. The program calculates the binding energy for each pose.[12][13]
-
Pose Analysis and Refinement: The resulting poses are ranked based on their binding scores. The most favorable poses are then analyzed to identify key interactions. Further refinement through energy minimization and molecular dynamics simulations can be performed to assess the stability of the predicted binding mode.[10][14][15]
Radioligand Binding Assay
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[16]
Objective: To determine the binding affinity (IC50 or Kd) of azilsartan for the AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the AT1 receptor.[17]
-
Radiolabeled ligand (e.g., [125I]Angiotensin II).[17]
-
Unlabeled azilsartan and other competing ligands.
-
Assay buffer, glass fiber filters, and a scintillation counter.
Protocol Outline:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled azilsartan.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value, the concentration of azilsartan that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[18]
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues that are critical for ligand binding.[19][20]
Objective: To assess the importance of specific amino acid residues (e.g., Tyr113, Lys199, Gln257) in the AT1 receptor for azilsartan binding.
Protocol Outline:
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed.
-
Mutagenesis PCR: A PCR reaction is performed using a plasmid containing the wild-type AT1 receptor cDNA as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using an enzyme like DpnI, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells for amplification. The plasmid DNA is then isolated and sequenced to confirm the presence of the desired mutation.
-
Functional Assay: The mutated receptor is then expressed in a suitable cell line, and its binding affinity for azilsartan is determined using a radioligand binding assay, as described above. A significant decrease in binding affinity compared to the wild-type receptor indicates the importance of the mutated residue for ligand interaction.[7]
AT1 Receptor Signaling Pathways
The binding of an antagonist like azilsartan to the AT1 receptor blocks the downstream signaling cascades typically initiated by angiotensin II. The AT1 receptor can signal through two main pathways: the canonical G-protein dependent pathway and the more recently discovered β-arrestin mediated pathway.[21][22]
References
- 1. Angiotensin II is bound to both receptors AT1 and AT2, parallel to the transmembrane domains and in an extended form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 4. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery | MDPI [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Azilsartan: ARB for Hypertension - Page 3 [medscape.com]
- 7. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-supported homology modeling of the human angiotensin II type 1 (AT(1)) receptor: insights into the molecular determinants of telmisartan binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homology modeling, binding site identification and docking study of human angiotensin II type I (Ang II-AT1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. neb.com [neb.com]
- 21. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
An In-Depth Technical Guide to the Hydrolysis of Azilsartan Medoxomil Monopotassium
Audience: Researchers, Scientists, and Drug Development Professionals
Azilsartan medoxomil monopotassium, marketed as Edarbi®, is a potent angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is administered as a prodrug that must undergo biotransformation to exert its therapeutic effect. This guide provides a detailed examination of the core hydrolysis process that activates azilsartan medoxomil into its pharmacologically active moiety, azilsartan.
The Hydrolysis-Mediated Activation of Azilsartan Medoxomil
Azilsartan medoxomil is designed as an ester prodrug to enhance its oral bioavailability. The active component, azilsartan, contains a carboxylic acid group that is esterified with a medoxomil group. This modification renders the molecule more lipophilic, facilitating its absorption. Following oral administration, the prodrug undergoes rapid and extensive hydrolysis in the gastrointestinal tract.[3][4][5][6] This chemical reaction is the pivotal step in its activation, as it cleaves the medoxomil ester to reveal the free carboxylic acid of azilsartan, which is the active form of the drug. The conversion is so efficient that the parent prodrug, azilsartan medoxomil, is not detectable in plasma after administration.[4][7][8][9]
The hydrolysis is an enzymatic process, primarily catalyzed by esterases.[10] Specifically, studies have identified carboxymethylenebutenolidase (CMBL) as a key enzyme involved in the bioactivation of azilsartan medoxomil.[11] This enzymatic conversion occurs at the level of the gastrointestinal tract during the absorption phase.[5][6][12]
Pharmacokinetics of the Hydrolysis and Bioavailability
The rapid in vivo hydrolysis directly influences the pharmacokinetic profile of the drug. The process ensures that the active moiety, azilsartan, is readily available for systemic absorption. Key pharmacokinetic parameters underscore the efficiency of this conversion.
| Parameter | Value | Description |
| Prodrug in Plasma | Not Detectable | Indicates rapid and complete hydrolysis before reaching systemic circulation.[4][7][8][9] |
| Absolute Bioavailability | ~60% | The fraction of the active moiety (azilsartan) that reaches systemic circulation after oral administration of the prodrug.[5][7][13] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 to 3 hours | The time required for the active metabolite, azilsartan, to reach its maximum concentration in the plasma.[5][7][12] |
| Elimination Half-Life (t½) | ~11 hours | The time it takes for the plasma concentration of the active metabolite, azilsartan, to reduce by half.[5][12] |
| Steady-State Concentration | Achieved within 5 days | The point at which the rate of drug administration is equal to the rate of elimination over a dosing interval.[5][7] |
Visualizing the Hydrolysis Process and Experimental Workflow
The following diagram illustrates the enzymatic conversion of the prodrug into its active form.
This diagram outlines a typical workflow for conducting forced degradation studies and quantifying azilsartan medoxomil using RP-HPLC.
Experimental Protocols
The stability and hydrolysis kinetics of azilsartan medoxomil are typically investigated through forced degradation studies, with quantification performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]
This protocol is designed to assess the stability of azilsartan medoxomil under various hydrolytic conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve a standard sample of azilsartan medoxomil in a suitable solvent like methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).[16]
-
Acidic Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of an acidic solution (e.g., 1 N HCl).[15]
-
The mixture may be heated (e.g., at 60°C) for a specified duration to accelerate degradation.[15]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 1 N NaOH).[15]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use an alkaline solution (e.g., 1 N NaOH) for degradation and subsequently neutralize with an acid (e.g., 1 N HCl).
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water instead of acid or base.
-
-
Sample Collection: Collect samples at various time points to study the kinetics of the degradation process.[14]
This method is used for the separation and quantification of azilsartan medoxomil and its degradation products, including the active azilsartan.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column is commonly used (e.g., Hypersil BDS C18, 250x4.6 mm, 5µm).[17]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. An example composition is a 60:40 (v/v) ratio of potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile.[17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[17]
-
Detection Wavelength (λmax): The maximum absorbance for azilsartan medoxomil is observed around 248 nm, which is used for detection.[17][18]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
Analysis: The retention time for azilsartan medoxomil under these conditions is approximately 3.8 minutes.[17] The peak areas are used to calculate the concentration of the drug and its degradation products against a standard calibration curve. The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ.[14][17]
| Parameter | Typical Value/Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[17] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 40:60 v/v, pH 4.0)[17] |
| Flow Rate | 1.0 mL/min[17] |
| Detection (λmax) | 248 nm[17][18] |
| Linearity Range | 10-60 µg/mL[17] |
| Limit of Detection (LOD) | ~0.0186 µg/mL[16] |
| Limit of Quantitation (LOQ) | ~0.0613 µg/mL[16] |
Conclusion
The hydrolysis of this compound is a rapid, efficient, and enzymatically driven process that is fundamental to its therapeutic action. Occurring primarily in the gastrointestinal tract during absorption, this bioactivation step ensures the timely delivery of the active moiety, azilsartan, to its site of action. Understanding the kinetics and mechanisms of this hydrolysis is critical for drug development, formulation, and ensuring consistent clinical efficacy. The experimental protocols outlined provide a robust framework for the stability testing and quality control of this important antihypertensive agent.
References
- 1. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Single-Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability-indicating RP-LC method for determination of azilsartan medoxomil and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. iajps.com [iajps.com]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
Cellular Uptake and Transport Mechanisms of Azilsartan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms governing the pharmacokinetics of azilsartan, a potent angiotensin II receptor blocker. Azilsartan's absorption, distribution, metabolism, and excretion are influenced by a series of membrane transporters and metabolic enzymes. This document summarizes the available data on the key transporters implicated in azilsartan's disposition, outlines detailed experimental protocols for their investigation, and presents signaling and workflow diagrams to facilitate a deeper understanding of these processes. While direct quantitative kinetic data for azilsartan's interaction with specific transporters are limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for further research in this area.
Introduction
Azilsartan is a selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. It is administered orally as the prodrug azilsartan medoxomil, which is rapidly hydrolyzed to the active moiety, azilsartan, in the gastrointestinal tract.[1][2] The bioavailability and disposition of azilsartan are dependent on its transport across various cellular barriers, including the intestinal epithelium, hepatocytes, and renal tubular cells. Understanding the transporters involved in these processes is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing drug delivery strategies.
Azilsartan is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and potentially low permeability.[3] Its transport across biological membranes is therefore likely facilitated by a combination of passive diffusion and carrier-mediated transport. This guide focuses on the roles of key drug transporters from the ATP-binding cassette (ABC) and Solute Carrier (SLC) superfamilies in the cellular uptake and efflux of azilsartan.
Key Transporters in Azilsartan Disposition
Based on available literature and the known transport mechanisms of other ARBs, the following transporters are of primary interest in the cellular transport of azilsartan and its prodrug, azilsartan medoxomil.
Efflux Transporters (ABC Superfamily)
Efflux transporters are critical in limiting the oral absorption and cellular accumulation of xenobiotics.
-
P-glycoprotein (P-gp/ABCB1): P-gp is a well-characterized efflux transporter highly expressed in the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, the luminal membrane of renal proximal tubules, and the blood-brain barrier. DrugBank predicts that azilsartan medoxomil is a substrate of P-gp.[4] Inhibition of P-gp in the intestine could potentially increase the oral bioavailability of azilsartan. One study on a nanoemulsion formulation of azilsartan medoxomil suggested that the formulation's components might inhibit P-gp, leading to enhanced intestinal permeation.[1]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux transporter with a broad substrate specificity, often overlapping with that of P-gp. It is expressed in the intestine, liver, and other barrier tissues. While direct evidence for azilsartan being a BCRP substrate is lacking, other ARBs have been shown to interact with this transporter.[5]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is an apical efflux transporter primarily located in the liver and intestine, involved in the transport of a wide range of compounds, particularly conjugated metabolites. Its role in the disposition of azilsartan has not been definitively established, but like BCRP, it is a candidate for investigation based on the transport of other ARBs.[5]
Uptake Transporters (SLC Superfamily)
Uptake transporters facilitate the entry of drugs into cells, playing a crucial role in hepatic and renal clearance.
-
Organic Anion Transporting Polypeptides (OATPs): OATPs, particularly OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3, are key uptake transporters in the liver, mediating the hepatic uptake of many drugs from the blood. Several ARBs are known substrates of OATPs. While direct kinetic data for azilsartan are unavailable, its chemical structure suggests it could be a substrate. An in vitro study mentioned by the European Medicines Agency indicated that azilsartan did not inhibit the OATP1B1-mediated uptake of pravastatin and atorvastatin. This, however, does not preclude azilsartan itself from being an OATP1B1 substrate.
Quantitative Data on Azilsartan Transport
A thorough review of the scientific literature did not yield specific quantitative kinetic parameters (e.g., Km, Vmax, CLint) for the transport of azilsartan or azilsartan medoxomil by the aforementioned transporters. The following table summarizes the qualitative findings.
| Transporter | Substrate/Inhibitor Status of Azilsartan/Azilsartan Medoxomil | Cell System/Model | Quantitative Data (Km, Vmax, IC50) | Reference(s) |
| P-gp (ABCB1) | Predicted substrate (Azilsartan Medoxomil) | In silico (DrugBank) | Not Available | [4] |
| Potential inhibition by formulation excipients | Rat intestinal segment | Not Available | [1] | |
| BCRP (ABCG2) | Potential interaction (based on ARB class) | Not Specified | Not Available | [5] |
| MRP2 (ABCC2) | Potential interaction (based on ARB class) | Not Specified | Not Available | [5] |
| OATP1B1 | Not an inhibitor of pravastatin/atorvastatin uptake | In vitro | Not Available | EMA document |
Experimental Protocols
To determine the precise role of transporters in azilsartan's disposition and to generate the missing quantitative data, a series of in vitro experiments are necessary. Below are detailed, generalized methodologies for key assays.
Caco-2 Permeability Assay for Intestinal Transport
This assay is the gold standard for predicting intestinal drug absorption and identifying substrates of intestinal efflux transporters like P-gp and BCRP.
Objective: To determine the bidirectional permeability of azilsartan and azilsartan medoxomil across a Caco-2 cell monolayer and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (American Type Culture Collection, ATCC)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Azilsartan and azilsartan medoxomil reference standards
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2. The cells are cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm2). Additionally, the permeability of a paracellular marker, Lucifer yellow, is measured.
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The cell monolayers are washed with pre-warmed HBSS. A solution of azilsartan or azilsartan medoxomil (e.g., at 1, 10, and 100 µM) in HBSS is added to the apical (A) compartment. The basolateral (B) compartment is filled with blank HBSS.
-
Basolateral to Apical (B-A) Transport: A solution of the test compound is added to the basolateral (B) compartment, and the apical (A) compartment contains blank HBSS.
-
-
Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment to confirm mass balance.
-
Quantification: The concentration of azilsartan or azilsartan medoxomil in the samples is determined by a validated LC-MS/MS method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux.
-
-
Inhibitor Studies: To identify the specific efflux transporter involved, the bidirectional transport study is repeated in the presence of known inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.
Transporter-Transfected Cell Lines for Uptake and Efflux Kinetics
HEK293 (Human Embryonic Kidney 293) or similar cells transfected to overexpress a single transporter are used to determine if a compound is a substrate and to calculate kinetic parameters.
Objective: To determine if azilsartan is a substrate for OATP1B1, OATP1B3, P-gp, BCRP, or MRP2, and to calculate the Km and Vmax for the transport.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., HEK293-OATP1B1) and corresponding mock-transfected cells (control).
-
Culture medium appropriate for HEK293 cells.
-
Uptake buffer (e.g., HBSS).
-
Radiolabeled azilsartan ([3H]-azilsartan or [14C]-azilsartan) or a validated LC-MS/MS method for unlabeled compound.
-
Known substrates and inhibitors of the transporter for assay validation.
Methodology for Uptake Transporters (e.g., OATP1B1):
-
Cell Seeding: Transfected and mock cells are seeded in multi-well plates (e.g., 24-well or 48-well) and grown to confluence.
-
Uptake Assay:
-
Cells are washed with pre-warmed uptake buffer.
-
The uptake is initiated by adding a solution of radiolabeled or unlabeled azilsartan at various concentrations (to determine kinetics) in uptake buffer.
-
The incubation is carried out for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of azilsartan is determined by liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.
-
Data Analysis:
-
The transporter-mediated uptake is calculated by subtracting the uptake in mock cells from the uptake in transfected cells.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
-
Methodology for Efflux Transporters (e.g., P-gp) using Vesicular Transport Assay:
-
Membrane Vesicle Preparation: Membrane vesicles overexpressing the transporter of interest are prepared from transfected cells (e.g., Sf9 insect cells).
-
Vesicular Transport Assay:
-
Vesicles are incubated with radiolabeled azilsartan in the presence of ATP and an ATP-regenerating system, or AMP (as a negative control).
-
The reaction is stopped at various time points by adding ice-cold stop solution and filtering through a filter membrane to separate the vesicles from the incubation medium.
-
The radioactivity retained on the filter (representing drug transported into the vesicles) is measured.
-
-
Data Analysis: ATP-dependent transport is calculated as the difference between uptake in the presence of ATP and AMP. Kinetic parameters (Km and Vmax) are determined by measuring the initial rates of ATP-dependent transport at varying substrate concentrations.
Visualizations of Cellular Transport Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular transport pathways for azilsartan and a typical experimental workflow for its investigation.
Caption: Potential intestinal and hepatic transport pathways for azilsartan and its prodrug.
Caption: A typical workflow for the in vitro investigation of azilsartan's interactions with drug transporters.
Conclusion
The cellular uptake and transport of azilsartan are complex processes likely mediated by a combination of passive diffusion and the action of multiple drug transporters. While the involvement of P-gp in the efflux of the prodrug azilsartan medoxomil is suggested, and the potential for interaction with other transporters like BCRP, MRP2, and OATPs exists based on its drug class, there is a significant lack of direct, quantitative experimental data in the public domain. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically investigate these interactions. Elucidating the precise roles and kinetic parameters of these transporters will be instrumental in refining our understanding of azilsartan's pharmacokinetics, predicting its drug-drug interaction potential, and ultimately contributing to its safe and effective clinical use. Further research is strongly encouraged to fill the existing data gaps and provide a more complete picture of the cellular transport mechanisms of this important antihypertensive agent.
References
- 1. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scifiniti.com [scifiniti.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Azilsartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of azilsartan medoxomil in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 µm) using a mobile phase composed of a phosphate buffer and an organic solvent, delivered at a flow rate of 1.0 mL/min.[1][2][3] Detection was performed using a UV detector at 248 nm.[2][3][4] The method was validated in accordance with the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] The linearity was established over a concentration range of 10-60 µg/mL with a correlation coefficient (R²) of 0.999 or greater.[2] The developed method is suitable for routine quality control analysis of azilsartan medoxomil.[2]
Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan. Given its therapeutic importance, it is crucial to have a reliable analytical method for its quantification in pharmaceutical formulations to ensure product quality and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy. This document provides a detailed protocol for the development and validation of an RP-HPLC method for the determination of azilsartan medoxomil.
Experimental Protocols
1. Materials and Reagents
-
Azilsartan Medoxomil working standard (99.76% purity or higher)[2]
-
HPLC grade acetonitrile[2]
-
HPLC grade methanol[1]
-
Potassium dihydrogen phosphate (analytical grade)[2]
-
HPLC grade water
-
Commercially available Azilsartan Medoxomil tablets (e.g., EDARBI® 40mg)[2]
2. Equipment
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1220 Infinity II)[1]
-
Chromatographic data acquisition software (e.g., OpenLab EZChrom)[1]
-
C18 analytical column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)[2][3]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Protocol 1: Preparation of Mobile Phase
-
Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer. The pH is adjusted to 4.0 using orthophosphoric acid.[2][3]
-
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).[2][3]
-
Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser.
-
Filtration: Filter the mobile phase through a 0.45 µm membrane filter before use.[1]
4. Protocol 2: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of azilsartan medoxomil working standard and transfer it to a 10 mL volumetric flask.[1] Dissolve and make up the volume with methanol.[1]
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Calibration Curve Standards (10-60 µg/mL): Prepare a series of dilutions from the Working Stock Solution using the mobile phase to obtain concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.[2]
5. Protocol 3: Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.[5]
-
Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan medoxomil and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with methanol.[4]
-
Filter the solution through a 0.45 µm Whatman filter paper.[4]
-
From the filtered solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration within the calibration range (e.g., 40 µg/mL).
6. Protocol 4: Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions summarized in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a standard solution (e.g., 40 µg/mL) to check for system suitability. The acceptance criteria are listed in Table 1.
-
Inject the blank (mobile phase), followed by the standard solutions for the calibration curve and the prepared sample solutions.
-
Record the chromatograms and measure the peak areas.
Results and Discussion
Method Development and System Suitability
The chromatographic conditions were optimized to achieve a symmetrical peak for azilsartan medoxomil with a reasonable retention time. A mobile phase consisting of potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (60:40 v/v) provided good resolution and peak shape.[2][3] The retention time for azilsartan medoxomil was observed to be approximately 3.8 minutes.[2][3] System suitability parameters were evaluated and found to be within the acceptable limits as per ICH guidelines, indicating the method's validity.[2]
Table 1: Optimized Chromatographic Conditions and System Suitability
| Parameter | Condition / Value | Acceptance Criteria |
|---|---|---|
| Instrument | HPLC with UV Detector | - |
| Column | C18 (250 x 4.6 mm, 5 µm) | - |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (60:40 v/v)[2][3] | - |
| Flow Rate | 1.0 mL/min[1][2][3] | - |
| Detection Wavelength | 248 nm[2][3][5][4] | - |
| Injection Volume | 20 µL | - |
| Column Temperature | Ambient | - |
| Retention Time (RT) | ~3.8 min[2][3] | - |
| Tailing Factor | < 2.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| % RSD of Peak Area | < 2.0% | ≤ 2.0% |
Method Validation
The developed method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]
Linearity: The linearity of the method was determined by analyzing six concentrations of azilsartan medoxomil ranging from 10-60 µg/mL.[2] The calibration curve, plotted as peak area versus concentration, showed excellent linearity.
Table 2: Linearity Data
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 60 µg/mL[2] |
| Regression Equation | Y = 56665x + 18966[2] |
| Correlation Coefficient (R²) | 0.9999[2] |
Accuracy: Accuracy was assessed by the standard addition method, spiking a known amount of standard drug into the sample solution at three different levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated.
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 8 | 7.98 | 99.75% | < 2.0% |
| 100% | 10 | 10.05 | 100.50% | < 2.0% |
| 120% | 12 | 11.94 | 99.50% | < 2.0% |
(Note: Data is representative based on typical recovery values found in literature like 99.8%)[2][3]
Precision: The precision of the method was evaluated by measuring repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing replicate injections of standard solutions on the same day and on different days.
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | Measured Peak Area (% RSD, n=6) | Acceptance Criteria |
|---|---|---|---|
| Intra-day | 40 | < 2.0% | % RSD ≤ 2.0% |
| Inter-day | 40 | < 2.0% | % RSD ≤ 2.0% |
(Note: Reported %RSD values for precision are typically between 0.5% and 1.3%)[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. Other studies have reported LOD and LOQ values to be as low as 0.01 µg/mL and 0.04 µg/mL, respectively, indicating high sensitivity.[1]
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.01 µg/mL[1][6] |
| Limit of Quantitation (LOQ) | 0.04 µg/mL[1][6] |
| Robustness | Method is robust |
Robustness: The robustness of the method was confirmed by introducing small, deliberate variations in chromatographic parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[6] The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal use.
Conclusion
A simple, rapid, accurate, and precise RP-HPLC-UV method has been successfully developed and validated for the quantification of azilsartan medoxomil in pharmaceutical dosage forms. The method adheres to the requirements of the ICH guidelines for analytical method validation. The short retention time and simple mobile phase make this method suitable for routine quality control analysis and stability studies of azilsartan medoxomil.[1][2]
References
Application Note: High-Throughput Bioanalytical Method for Azilsartan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-throughput bioanalytical method for the quantification of azilsartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Azilsartan, a potent angiotensin II receptor blocker, is widely prescribed for the treatment of hypertension.[1] This method employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient extraction. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The method has been validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent accuracy, precision, and recovery. The use of a stable isotope-labeled internal standard, azilsartan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of azilsartan in plasma samples.
Introduction
Azilsartan is an angiotensin II receptor blocker (ARB) used for the management of hypertension.[1][2] To support pharmacokinetic, bioequivalence, and toxicokinetic studies, a sensitive, selective, and high-throughput bioanalytical method is essential for the accurate determination of azilsartan concentrations in biological matrices like human plasma.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of azilsartan in human plasma, suitable for clinical and preclinical research.
Experimental
Materials and Reagents
-
Azilsartan reference standard
-
Azilsartan-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Instrumentation
-
Liquid Chromatograph: A system such as a Shimadzu UFLC or equivalent, capable of delivering reproducible gradients at high pressures.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][3]
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for efficient separation.[1]
Stock and Working Solutions
-
Azilsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azilsartan reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of azilsartan-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the azilsartan stock solution with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.[1]
-
In a microcentrifuge tube, add 50 µL of plasma.[1]
-
Add 200 µL of the internal standard working solution (in acetonitrile) to the plasma sample.[1]
-
Vortex the mixture vigorously for 3 minutes to precipitate plasma proteins.[1]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
MS/MS Conditions:
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Shimadzu UFLC or equivalent[1] |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 5 mmol·L-1 Ammonium Formate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.6 mL/min[3] |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[2][3] |
| MRM Transition (Azilsartan) | m/z 455.2 → 411.2[3] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 1-4000 ng/mL[2], 0.01-10.0 µg/mL[3] |
| Correlation Coefficient (r²) | ≥0.995[2], 0.9986 ± 0.0009[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2], 10 ng/mL[3] |
| Intra-day Precision (%RSD) | < 12%[3] |
| Inter-day Precision (%RSD) | < 12%[3] |
| Accuracy | 89.2% - 110.2%[3] |
| Extraction Recovery | 83.2% - 96.2%[3] |
Visualizations
Caption: Experimental workflow for azilsartan quantification.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of azilsartan in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is crucial for studies involving a large number of samples. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range, making it suitable for pharmacokinetic and other drug development studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Forced Degradation Studies of Azilsartan Medoxomil Monopotassium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Azilsartan Medoxomil Monopotassium (AZM). Forced degradation studies are critical in the drug development process to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.
Introduction
This compound is a prodrug of azilsartan, a potent angiotensin II receptor blocker used for the treatment of hypertension.[1][2] Due to its ester linkage, the molecule is susceptible to hydrolysis, and understanding its degradation pathways under various stress conditions is essential for ensuring the quality, safety, and efficacy of the final drug product.[3]
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies performed on this compound. These studies highlight the drug's susceptibility to hydrolytic and oxidative stress.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Key Degradation Products Identified |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 60°C (reflux) | ~21% - 22.48% | DP 1, DP 2, DP 4, DP 5[1][4][5] |
| Alkaline Hydrolysis | 0.01 N NaOH | 15 minutes | Room Temperature | ~26% | DP 3, DP 4[1][4] |
| 0.05 N NaOH | 20 minutes | Room Temperature | ~20.51% | Impurity-4[5] | |
| Neutral Hydrolysis | Water | 1 hour | 60°C | ~15% | - |
| Water (pH 7.0 ± 0.2) | 8 days | Room Temperature | ~11.48% | Impurity-4[5] | |
| Oxidative Degradation | 0.5% (w/v) H₂O₂ | 3 hours | Room Temperature | ~18% | DP 4[1][4] |
| 0.3% H₂O₂ | 2 hours | Room Temperature | ~26.04% | Impurity-1, Impurity-4[5] | |
| Thermal Degradation | Dry Heat | 48 hours | 100°C | No degradation | - |
| Dry Heat | 6 hours | 105°C | ~28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5[5] | |
| Photolytic Degradation | UV light (200 Wh/m²) | - | - | No degradation | - |
| Sunlight | 30 minutes | - | Degradation observed | Impurity-4[5] |
DP refers to Degradation Product as identified in the cited literature. The specific structures of these degradation products have been proposed based on mass spectrometry data.[4][6]
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Preparation of Stock Solution
A stock solution of this compound is typically prepared at a concentration of 1000 µg/mL.
-
Procedure: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water).[1]
Acidic Hydrolysis
-
Objective: To investigate the degradation of AZM under acidic conditions.
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the solution at 60°C for 1 hour.[1]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a final concentration of approximately 200 µg/mL with the mobile phase for analysis.[1]
-
Alkaline Hydrolysis
-
Objective: To assess the stability of AZM in a basic environment.
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.01 N NaOH.
-
Keep the solution at room temperature for 15 minutes.[1]
-
After the specified time, withdraw a sample and neutralize it with an equivalent amount of 0.01 N HCl.
-
Dilute the neutralized sample to a final concentration of approximately 200 µg/mL with the mobile phase for analysis.[1]
-
Oxidative Degradation
-
Objective: To determine the effect of oxidative stress on AZM.
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.5% (w/v) hydrogen peroxide.
-
Keep the solution at room temperature for 3 hours.[1]
-
After the specified time, withdraw a sample.
-
Dilute the sample to a final concentration of approximately 200 µg/mL with the mobile phase for analysis.[1]
-
Thermal Degradation
-
Objective: To evaluate the stability of AZM at elevated temperatures.
-
Protocol (Solid State):
-
Take a known amount of solid this compound in a petri dish.
-
Expose the sample to a temperature of 100°C in a hot air oven for 48 hours.[1]
-
After the exposure period, prepare a solution of the stressed sample for analysis.
-
Photolytic Degradation
-
Objective: To investigate the photosensitivity of AZM.
-
Protocol (Solid State):
-
Expose a thin layer of solid this compound to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.[1]
-
After the exposure, prepare a solution of the sample for analysis.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are commonly employed.
-
Chromatographic System: A typical system would involve a C18 column.[2][4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an acidic buffer (e.g., 0.02% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often used.[2][4]
-
Detection: UV detection at a wavelength of around 254 nm is suitable for quantification.[6] Mass spectrometry (e.g., ESI-QTOF-MS) is used for the identification and characterization of degradation products.[4][6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.
Caption: Workflow for forced degradation studies of Azilsartan Medoxomil.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - Lookchem [lookchem.com]
Application Note and Protocol: Development of In Vitro Dissolution Methods for Azilsartan Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil, a potent angiotensin II receptor blocker, is characterized by its poor aqueous solubility, which can present challenges in developing oral dosage forms with optimal drug release and bioavailability.[1][2] The development of a robust and discriminating in vitro dissolution method is therefore a critical step in the formulation development and quality control of azilsartan tablets. This document provides a comprehensive guide to developing such a method, including detailed protocols and key considerations. Azilsartan medoxomil is a prodrug that is rapidly converted to its active moiety, azilsartan (TAK-536), by ester hydrolysis in the gastrointestinal tract.[3]
The dissolution of azilsartan is significantly influenced by the pH of the medium, with solubility increasing at a more alkaline pH.[4] Various formulation strategies, such as the preparation of solid dispersions with carriers like β-cyclodextrin or Poloxamer 188, have been employed to enhance its solubility and dissolution rate.[1][2][5][6][7]
Data Summary: In Vitro Dissolution Parameters for Azilsartan Tablets
The following table summarizes various in vitro dissolution conditions that have been reported for the analysis of azilsartan tablets and its formulations. This data can serve as a starting point for method development.
| Parameter | Condition | Reference |
| Dissolution Apparatus | USP Apparatus II (Paddle) | [3][8][9] |
| Dissolution Medium | Phosphate Buffer (pH 6.8) | [4][10] |
| Phosphate Buffer (pH 7.4) | [1] | |
| Phosphate Buffer (pH 7.8) | [3][8][9] | |
| 0.1N HCl (pH 1.2) | [1][6] | |
| Volume of Medium | 900 mL | [8][10] |
| Temperature | 37 ± 0.5°C | [8][10] |
| Rotation Speed | 50 rpm | [3][10] |
| Sampling Times | Various intervals, e.g., 15, 30, 45, 120 minutes | [1] |
| Analytical Method | UV-Vis Spectrophotometry | [1][10] |
| High-Performance Liquid Chromatography (HPLC) | [6][9] | |
| Wavelength (UV) | 248 nm | [1][6][7] |
| 252 nm | [10] | |
| 254 nm | [8] |
Experimental Workflow for Dissolution Method Development
The development of a suitable in vitro dissolution method for azilsartan tablets follows a systematic process to ensure the method is robust, reproducible, and discriminating.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. iajps.com [iajps.com]
- 8. impactfactor.org [impactfactor.org]
- 9. journalijar.com [journalijar.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Synthesis and Characterization of Azilsartan Medoxomil Monopotassium Impurities and Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, identification, and characterization of impurities related to Azilsartan Medoxomil Monopotassium. These guidelines are intended to assist researchers and drug development professionals in ensuring the quality, safety, and efficacy of this potent antihypertensive agent.
Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the drug product.[2] Regulatory agencies require stringent control and characterization of these impurities. This document outlines methodologies for the synthesis of reference standards and the analysis of potential process-related and degradation impurities of azilsartan medoxomil.
Forced Degradation and Impurity Profile
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions during the manufacturing, storage, and administration of a drug. Azilsartan medoxomil has been found to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[3][4][5]
A number of process-related and degradation impurities of azilsartan medoxomil have been identified and characterized. These impurities can arise from the synthetic route or from the degradation of the drug substance.[2][6]
Table 1: Summary of Key Azilsartan Medoxomil Impurities
| Impurity Name/Code | Structure | Molecular Formula | Molecular Weight | Origin |
| Azilsartan (AZL) | C₂₅H₂₀N₄O₅ | 456.46 | Process-related/Degradation | |
| Desethyl Azilsartan Medoxomil | C₂₈H₂₀N₄O₈ | 552.49 | Process-related[7][8] | |
| Azilsartan N-Medoxomil | C₃₀H₂₄N₄O₈ | 568.54 | Process-related[2] | |
| Decarboxylated Azilsartan | C₂₄H₂₀N₄O₃ | 412.45 | Degradation[9] | |
| 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid | C₁₀H₁₀N₂O₃ | 206.20 | Degradation[9] | |
| Azilsartan Medoxomil Dimer | C₅₄H₄₂N₈O₁₀ | 962.98 | Process-related[1] | |
| Azilsartan Medoxomil Tetramer | - | - | Process-related[10] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Protocol 1: Forced Degradation Studies of Azilsartan Medoxomil
Objective: To generate degradation products of azilsartan medoxomil under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of azilsartan medoxomil in a minimal amount of methanol and dilute with 10 mL of 0.1 N HCl. Reflux the solution for a specified period (e.g., 2, 4, 8 hours) at 60°C. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with mobile phase for HPLC analysis.[11][12]
-
Alkaline Hydrolysis: Dissolve 10 mg of azilsartan medoxomil in a minimal amount of methanol and dilute with 10 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with mobile phase for HPLC analysis.[11][13]
-
Oxidative Degradation: Dissolve 10 mg of azilsartan medoxomil in a minimal amount of methanol and dilute with 10 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 6, 24 hours). Dilute to a suitable concentration with mobile phase for HPLC analysis.[11]
-
Thermal Degradation: Place 10 mg of solid azilsartan medoxomil in a petri dish and expose it to a temperature of 105°C for a specified period (e.g., 24, 48, 72 hours).[11] After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
Photolytic Degradation: Expose a solution of azilsartan medoxomil (e.g., 1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark. Analyze the exposed and control samples by HPLC.[9]
Protocol 2: Synthesis of Azilsartan (Process-Related Impurity and Degradation Product)
Objective: To synthesize Azilsartan, a key impurity and the active metabolite of azilsartan medoxomil.
Materials:
-
Azilsartan Medoxomil
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve azilsartan medoxomil in a solution of 10% NaOH.
-
Reflux the mixture to facilitate the complete hydrolysis of the medoxomil ester.[12]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with HCl to precipitate the azilsartan.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure azilsartan.[12]
-
Characterize the synthesized compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Protocol 3: HPLC Method for the Analysis of Azilsartan Medoxomil and its Impurities
Objective: To provide a robust HPLC method for the separation and quantification of azilsartan medoxomil and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 0.02% Trifluoroacetic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | Time (min) |
| Flow Rate | 0.8 mL/min[9][11] |
| Detection Wavelength | 240 nm[11] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Prepare standard solutions of azilsartan medoxomil and its known impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare the sample solution by dissolving a known amount of the test substance in the diluent.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Data Presentation
The quantitative data obtained from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 2: Example of Forced Degradation Data for Azilsartan Medoxomil
| Stress Condition | Duration | % Degradation of Azilsartan Medoxomil | Major Degradation Products (and % Area) |
| 0.1 N HCl | 5 days | 22.48%[12] | Impurity-4[12] |
| 0.05 N NaOH | 20 min | 20.51%[12] | Impurity-4[12] |
| 0.3% H₂O₂ | 2 hours | 26.04%[12] | Impurity-1, Impurity-4[12] |
| Thermal (105°C) | 2 days | - | - |
| Photolytic | - | - | - |
Note: The specific degradation percentages and products will vary depending on the experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, analysis, and characterization of azilsartan medoxomil impurities.
Relationship between Azilsartan Medoxomil and its Impurities
Caption: Relationship between azilsartan medoxomil and its key process-related and degradation impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 8. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 9. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104316608A - Detection and preparation methods of azilsartan medoxomil impurities - Google Patents [patents.google.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Forced Degradation Studies by HPTLC-MS Method for Estimation of Azilsartan Kamedoxomil in Pharmaceutical Dosage Form [bostonsciencepublishing.us]
Protocol for a Pharmacokinetic Study of Azilsartan in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting a pharmacokinetic study of azilsartan in a rat model. The outlined procedures cover animal handling, drug administration, blood sample collection, bioanalysis of plasma samples, and plasma protein binding determination.
Introduction
Azilsartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It exerts its antihypertensive effects by inhibiting the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Understanding the pharmacokinetic profile of azilsartan is crucial for preclinical drug development and for translating findings to clinical applications. This protocol details the necessary steps to characterize the absorption, distribution, metabolism, and excretion (ADME) of azilsartan in rats.
Signaling Pathway of Azilsartan's Mechanism of Action
Azilsartan targets the RAAS pathway. Under normal physiological conditions, renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which increase blood pressure.[2][3] Azilsartan selectively blocks the AT1 receptor, thereby preventing the actions of angiotensin II and leading to vasodilation and a reduction in blood pressure.[1][2]
Caption: Mechanism of action of azilsartan in the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow
The following diagram outlines the major steps in the pharmacokinetic study of azilsartan in rats.
Caption: Experimental workflow for the pharmacokinetic study of azilsartan in rats.
Experimental Protocols
Animal Husbandry and Acclimatization
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
Dosing Solution Preparation
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Azilsartan Suspension: Suspend the required amount of azilsartan medoxomil powder in the 0.5% CMC vehicle to achieve the desired final concentration for dosing. Vortex thoroughly before each administration to ensure a homogenous suspension.
| Parameter | Value |
| Drug | Azilsartan Medoxomil |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) in Water |
| Dose Range | 1 - 10 mg/kg |
| Dosing Volume | 5 - 10 mL/kg |
Drug Administration (Oral Gavage)
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume of the dosing suspension to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Introduce the gavage needle into the mouth and gently advance it down the esophagus into the stomach.
-
Administer the azilsartan suspension slowly.
-
Carefully withdraw the gavage needle.
-
Return the rat to its cage and monitor for any immediate adverse effects.
Blood Sample Collection
-
Method: Serial blood sampling from the lateral tail vein.[4]
-
Time Points: Collect blood samples at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Procedure:
-
Warm the rat's tail using a heat lamp to induce vasodilation.
-
Puncture the lateral tail vein with a 23-gauge needle.
-
Collect approximately 0.2-0.3 mL of blood into pre-chilled tubes containing an anticoagulant (e.g., K2-EDTA).[3]
-
After collection, apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
| Parameter | Value |
| Sampling Site | Lateral Tail Vein |
| Blood Volume per Sample | 0.2 - 0.3 mL |
| Anticoagulant | K2-EDTA |
| Sampling Time Points (hours) | 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
Plasma Separation and Storage
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
| Parameter | Value |
| Centrifugation Speed | 2,000 x g |
| Centrifugation Time | 10 minutes |
| Centrifugation Temperature | 4°C |
| Storage Temperature | -80°C |
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of azilsartan in rat plasma.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Diazepam).[6]
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity Series or equivalent |
| Column | C8 (2.1 x 50 mm, 5 µm) or equivalent[6] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution)[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Linear Range | 5 - 5000 ng/mL[6] |
In Vitro Plasma Protein Binding Assay
The extent of azilsartan binding to plasma proteins can be determined using the equilibrium dialysis method.[7]
Protocol
-
Prepare a stock solution of azilsartan in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into blank rat plasma to achieve the desired final concentration (e.g., 1 µM).
-
Load the plasma sample into one chamber of the equilibrium dialysis device and dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) into the other chamber.[8]
-
Incubate the device at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of azilsartan in both aliquots using the validated LC-MS/MS method.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Parameter | Value |
| Method | Equilibrium Dialysis |
| Device | Rapid Equilibrium Dialysis (RED) Device |
| Test System | Rat Plasma |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Incubation Temperature | 37°C |
| Incubation Time | 4 - 6 hours |
| Analysis Method | LC-MS/MS |
Data Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.[9]
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.[9]
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
F: Bioavailability (if intravenous data is available). The oral bioavailability of azilsartan in rats has been reported to be 34.1%.[6]
Conclusion
This detailed protocol provides a robust framework for conducting a comprehensive pharmacokinetic study of azilsartan in rats. Adherence to these procedures will ensure the generation of high-quality, reproducible data essential for the preclinical evaluation of this important antihypertensive agent.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 3. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 4. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Cell-Based Assays of Angiotensin II Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various cell-based assays designed to identify and characterize angiotensin II receptor antagonists. The angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a primary regulator of blood pressure and a key target for antihypertensive drugs.[1][2][3] The assays described herein are fundamental tools in the discovery and development of new therapeutic agents targeting the renin-angiotensin system.
Introduction to Angiotensin II Receptor Signaling
Angiotensin II (Ang II) is an octapeptide hormone that plays a crucial role in cardiovascular regulation.[1][2] Its effects are primarily mediated by the AT1 and AT2 receptors. The AT1 receptor is responsible for most of the known physiological actions of Ang II, including vasoconstriction, aldosterone secretion, and cellular growth.[4] Upon Ang II binding, the AT1 receptor activates several intracellular signaling pathways. The canonical pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] The AT1 receptor can also signal through G protein-independent pathways, primarily involving β-arrestin.[7][8]
Key Cell-Based Assays for AT1 Receptor Antagonism
A variety of cell-based assays are available to screen for and characterize AT1 receptor antagonists. These assays can be broadly categorized as follows:
-
Binding Assays: Directly measure the ability of a compound to displace a radiolabeled or fluorescent ligand from the receptor.
-
Second Messenger Assays: Measure the downstream consequences of receptor activation, such as changes in intracellular calcium.
-
Reporter Gene Assays: Utilize a reporter gene under the control of a response element that is activated by the signaling pathway of interest.
-
Protein-Protein Interaction Assays: Monitor the interaction of the receptor with intracellular signaling partners, such as G proteins or β-arrestin.
Data Presentation: Comparative IC50 Values of AT1 Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known AT1 receptor antagonists obtained from various cell-based assays. These values represent the concentration of the antagonist required to inhibit 50% of the specific binding or functional response.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Losartan | Radioligand Binding | Rat Liver Membranes | 19.9 | [9] |
| Valsartan | Radioligand Binding | Rat Liver Membranes | 39.8 | [9] |
| Irbesartan | Radioligand Binding | Rat Liver Membranes | 3.5 | [9] |
| ZD7155 | Calcium Mobilization | COS-1 | 3-4 | [3] |
| Losartan | ACE Inhibition | In vitro | 17,130-146,000 | [10] |
| Candesartan | Radioligand Binding | Human AT1 Receptors | Not specified | [11] |
| Olmesartan | Radioligand Binding | Human AT1 Receptors | Not specified | [11] |
| Telmisartan | Radioligand Binding | Human AT1 Receptors | Not specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay format used.
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the AT1 receptor by competing with a radiolabeled ligand.[1][12]
Objective: To determine the binding affinity (Ki) and IC50 of a test compound for the AT1 receptor.
Materials:
-
Cells or membranes expressing the AT1 receptor (e.g., rat liver membranes, CHO-K1 cells stably expressing human AT1R).[1][2]
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.[4]
-
Unlabeled Angiotensin II (for non-specific binding).
-
Test compounds (potential antagonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation (if using membranes):
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.[4]
-
-
Assay Setup:
-
Total Binding: Add radioligand and assay buffer to wells.
-
Non-specific Binding: Add radioligand, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and assay buffer to wells.[4]
-
Competitive Binding: Add radioligand, increasing concentrations of the test compound, and assay buffer to wells.
-
-
Incubation: Add the membrane preparation or whole cells to all wells and incubate at room temperature for 60-120 minutes to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block Ang II-induced increases in intracellular calcium.[5]
Objective: To determine the functional potency of an antagonist in blocking AT1 receptor-mediated calcium release.
Materials:
-
Cells endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[5]
-
Angiotensin II.
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).[5]
Protocol:
-
Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove culture medium and wash cells with assay buffer.
-
Incubate cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation: Add test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Angiotensin II (typically EC80) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with Angiotensin II alone (100%) and untreated cells (0%).
-
Plot the normalized response against the log concentration of the antagonist to determine the IC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) linked to a response element that is downstream of AT1 receptor signaling.
Objective: To quantify the ability of an antagonist to inhibit Ang II-induced gene expression.
Materials:
-
Host cell line (e.g., HEK293, CHO).
-
Expression vector for the AT1 receptor.
-
Reporter plasmid containing a response element (e.g., CRE, SRE) upstream of a reporter gene.
-
Transfection reagent.
-
Angiotensin II.
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Protocol:
-
Transfection: Co-transfect the host cells with the AT1 receptor expression vector and the reporter plasmid.
-
Cell Plating: Plate the transfected cells into a multi-well plate and allow them to recover.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with Angiotensin II.
-
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 4-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Signal Detection: Add the appropriate substrate and measure the reporter signal (luminescence or absorbance).
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the log concentration of the antagonist to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor the interaction between the AT1 receptor and intracellular proteins like β-arrestin in real-time in living cells.[13][14]
Objective: To measure the ability of an antagonist to block Ang II-induced recruitment of β-arrestin to the AT1 receptor.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression vector for AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc).[13]
-
Expression vector for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[15]
-
Transfection reagent.
-
Angiotensin II.
-
Test compounds.
-
BRET substrate (e.g., coelenterazine).[13]
-
Plate reader capable of measuring dual-emission luminescence.
Protocol:
-
Transfection: Co-transfect the host cells with the AT1R-Rluc and β-arrestin-YFP fusion constructs.
-
Cell Plating: Plate the transfected cells into a white-walled, white-bottom multi-well plate.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add the BRET substrate and incubate for a few minutes.
-
-
Stimulation and Measurement:
-
Measure the baseline BRET signal.
-
Add Angiotensin II to the wells.
-
Immediately begin measuring the luminescence emission at two wavelengths (one for the donor and one for the acceptor) over time.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the antagonist to determine the IC50 value.
-
Visualizations
Angiotensin II Receptor Signaling Pathway
References
- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. berthold.com [berthold.com]
- 14. berthold.com [berthold.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Azilsartan Medoxomil Monopotassium Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of azilsartan medoxomil monopotassium solid dispersions. The aim is to enhance the solubility and dissolution rate of this poorly water-soluble drug, a critical factor for improving its oral bioavailability.[1][2][3] Azilsartan medoxomil is a potent angiotensin II receptor blocker used in the treatment of hypertension.[2][4][5] However, its low aqueous solubility can limit its therapeutic efficacy.[1][2] Solid dispersion technology offers a promising approach to overcome this challenge by dispersing the drug in a hydrophilic carrier matrix.[1][4][6]
This document outlines various methods for preparing solid dispersions of azilsartan medoxomil, including solvent evaporation, physical mixture, and kneading techniques. It also provides protocols for the characterization of the prepared solid dispersions using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and in vitro dissolution studies.[1][2][3]
Preparation of Solid Dispersions: Experimental Protocols
Several methods can be employed to prepare solid dispersions of azilsartan medoxomil. The choice of method often depends on the physicochemical properties of the drug and the carrier, as well as the desired characteristics of the final product.
Solvent Evaporation Method
The solvent evaporation method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to form a solid dispersion.[4][7]
Protocol:
-
Accurately weigh azilsartan medoxomil and the selected carrier (e.g., Povidone K30, Gelucire 44/14, Gelucire 50/13, or β-cyclodextrin) in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).[1][7]
-
Dissolve the weighed drug and carrier in a suitable solvent or solvent mixture, such as methanol:dichloromethane (4:1) or acetone:dichloromethane (3:1).[7][8] For instance, dissolve 40 mg of azilsartan medoxomil in 10 ml of a solvent mixture of ethanol and dichloromethane.[7]
-
The solution is then placed in a water bath at a controlled temperature (e.g., 55-60°C) under reduced pressure (e.g., 0.07-0.08 MPa) to facilitate solvent evaporation.[8]
-
Once the solvent has evaporated and the solution becomes viscous, continue vacuum drying for a specified period (e.g., 1-3 hours).[8]
-
Transfer the resulting solid mass to a vacuum drying oven and dry at a specific temperature (e.g., 40-60°C) for an extended period (e.g., 48 hours) to ensure complete removal of the solvent.[8]
-
The dried solid dispersion is then pulverized and passed through a sieve (e.g., 80-mesh) to obtain a uniform particle size.[8]
Physical Mixture Method
The physical mixture method is a straightforward approach that involves the simple blending of the drug and the carrier.[1]
Protocol:
-
Weigh the required amounts of azilsartan medoxomil and the carrier (e.g., β-cyclodextrin) in the desired ratios (e.g., 1:1, 1:2, 1:3).[1]
-
Thoroughly mix the drug and carrier in a glass mortar for a specified duration (e.g., 30 minutes) to ensure a homogenous mixture.[1]
-
Pass the resulting physical mixture through a sieve (e.g., 120-mesh) to obtain uniform particle size.[1]
-
Store the prepared physical mixture in a desiccator until further use.[1]
Kneading Method
The kneading method involves wetting the physical mixture of the drug and carrier with a small amount of a hydroalcoholic solution to form a paste, which is then dried.[2]
Protocol:
-
Prepare a physical mixture of azilsartan medoxomil and the carrier (e.g., β-cyclodextrin) as described in the physical mixture method.
-
Place the physical mixture in a mortar and add a small volume of a hydroalcoholic solution to form a thick, homogenous paste.
-
Knead the paste for a specific period to ensure intimate mixing of the drug and the carrier.
-
Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
Characterization of Solid Dispersions: Experimental Protocols
The prepared solid dispersions should be characterized to evaluate their physicochemical properties and in vitro performance.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to assess the interaction between the drug and the carrier in the solid dispersion.[1][2]
Protocol:
-
Mix a small amount of the sample (pure drug, carrier, or solid dispersion) with potassium bromide (KBr) in a mortar.
-
Compress the mixture into a thin pellet using a hydraulic press.
-
Scan the pellet over a specific wavenumber range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.
-
Analyze the resulting spectra for any shifts, disappearance, or appearance of new peaks, which may indicate drug-carrier interactions. The absence of new peaks suggests the absence of significant chemical interactions.[1]
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the thermal properties and physical state of the drug within the solid dispersion, such as its crystalline or amorphous nature.[1][2]
Protocol:
-
Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting endotherm of the crystalline drug may disappear or shift in the solid dispersion, indicating its conversion to an amorphous state.
Saturation Solubility Studies
Saturation solubility studies are performed to determine the increase in the aqueous solubility of azilsartan medoxomil in the solid dispersions.[1][2]
Protocol:
-
Add an excess amount of the sample (pure drug or solid dispersion) to a specific volume (e.g., 5 ml) of a dissolution medium (e.g., water, 0.1N HCl, or phosphate buffer at pH 6.8 and 7.4).[1][2]
-
Place the samples in an incubator shaker at a constant temperature (e.g., 25 ± 1°C) for a sufficient time (e.g., 48 hours) to reach equilibrium.[1]
-
After incubation, centrifuge the solutions at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 15 minutes).[1]
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm).[1]
-
Dilute the filtered solution appropriately with the respective dissolution medium.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax of azilsartan medoxomil (e.g., 248 nm).[4]
-
Calculate the concentration of the drug using a standard calibration curve.
In Vitro Dissolution Studies
In vitro dissolution studies are conducted to evaluate the drug release rate from the solid dispersions compared to the pure drug.[1][2]
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle type).
-
Fill the dissolution vessels with a specified volume (e.g., 900 ml) of a suitable dissolution medium (e.g., 0.1N HCl or phosphate buffer pH 6.8).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specific rpm (e.g., 50 or 75 rpm).
-
Place a quantity of the solid dispersion equivalent to a specific dose of azilsartan medoxomil (e.g., 40 mg) into each vessel.[7]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a UV-Vis spectrophotometer or HPLC.[2]
-
Plot the cumulative percentage of drug released against time.
Data Presentation
The quantitative data obtained from the characterization studies should be summarized in tables for easy comparison and analysis.
Table 1: Composition of Azilsartan Medoxomil Solid Dispersions
| Formulation Code | Preparation Method | Carrier | Drug:Carrier Ratio |
| AZLC1 | Physical Mixture | β-Cyclodextrin | 1:1 |
| AZLC2 | Physical Mixture | β-Cyclodextrin | 1:2 |
| AZLC3 | Physical Mixture | β-Cyclodextrin | 1:3 |
| SD-1 | Kneading | β-Cyclodextrin | 1:1 |
| SD-2 | Kneading | β-Cyclodextrin | 1:2 |
| SD-3 | Kneading | β-Cyclodextrin | 1:3 |
| ASD1 | Solvent Evaporation | Gelucire 44/14 | 1:1 |
| ASD2 | Solvent Evaporation | Gelucire 44/14 | 1:2 |
| ASD3 | Solvent Evaporation | Gelucire 44/14 | 1:3 |
| ASD4 | Solvent Evaporation | Gelucire 50/13 | 1:1 |
| ASD5 | Solvent Evaporation | Gelucire 50/13 | 1:2 |
| ASD6 | Solvent Evaporation | Gelucire 50/13 | 1:3 |
Table 2: In Vitro Dissolution Data of Azilsartan Medoxomil Formulations
| Formulation | Cumulative % Drug Release after 90 min |
| Pure Azilsartan Medoxomil | 30%[2] |
| Physical Mixture (PM-3) | 71%[2] |
| Solid Dispersion (SD-3, Kneading) | 82%[2] |
| Solid Dispersion with β-cyclodextrin | Up to 85%[1] |
| Solid Dispersion (ASD6, Solvent Evaporation) | 98.9 ± 1.9% (in 30 minutes)[7] |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the preparation and characterization of azilsartan medoxomil solid dispersions.
Caption: Workflow for the preparation of solid dispersions.
Caption: Workflow for the characterization of solid dispersions.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. pkheartjournal.com [pkheartjournal.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. scifiniti.com [scifiniti.com]
- 7. ijcrr.com [ijcrr.com]
- 8. Azilsartan kaMedoxoMil solid dispersoid preparation and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Enhancing the Aqueous Solubility of Azilsartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, which can limit its oral bioavailability.[1] Enhancing the aqueous solubility of azilsartan medoxomil is a critical step in improving its therapeutic efficacy.[2] This document provides detailed application notes and experimental protocols for various techniques aimed at increasing the solubility of this poorly water-soluble drug. The methodologies covered include solid dispersion, nanosuspension, nanoemulsion, liquisolid compacts, co-crystallization, and mixed hydrotropy.
Data Presentation: Quantitative Solubility Enhancement
The following table summarizes the quantitative improvements in the solubility of azilsartan medoxomil achieved through various formulation strategies.
| Technique | Carrier/Excipients | Method | Fold Increase in Solubility / Resulting Solubility | Reference(s) |
| Solid Dispersion | β-Cyclodextrin | Physical Mixture | Up to 9-fold increase | [3][4] |
| β-Cyclodextrin | Kneading Method | Improved solubility (quantitative data not specified) | [4] | |
| Polyvinylpyrrolidone (PVP) | Solvent Evaporation | Superior enhancement compared to kneading | [2][5] | |
| Gelucire 50/13, Pearlitol SD 200 | Solvent Evaporation | 65.57 mg/mL | [6] | |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Central Composite Design | Optimized formulation with droplet size of 71.5 nm | [1][7] |
| Liquisolid Compact | Capmul MCM, Pearlitol SD 200 | Liquisolid Technique | 82.54 mg/mL | [1] |
| Co-crystallization | Nicotinamide (NA) | Ball Milling | 3.39 times higher than the pure drug | [8] |
| 4,4′-bipyridine (BIP) | Solution Crystallization | Higher solubility than pure azilsartan | [9] | |
| trans-1,2-bis(4-pyridyl)ethylene (BPE) | Solution Crystallization | Higher solubility than pure azilsartan | [9] | |
| Mixed Hydrotropy | Urea, Sodium Acetate, Sodium Benzoate (5:20:15 ratio) | Solid Dispersion | >92% drug release in 45 minutes | [5][10] |
| Nanosuspension | PVP K30, Tween-80 | Nanoprecipitation | Enhanced solubility (quantitative data not specified) | [11][12] |
Experimental Protocols & Methodologies
This section provides detailed protocols for the key experiments cited in the data summary table.
Solid Dispersion by Physical Admixture Method
This protocol describes the preparation of a solid dispersion of azilsartan medoxomil with β-cyclodextrin using a simple and scalable physical mixing technique.
Materials:
-
Azilsartan medoxomil
-
β-Cyclodextrin
-
Glass mortar and pestle
-
Sieve (120 mesh)
-
Desiccator
Protocol:
-
Weigh the required amounts of azilsartan medoxomil and β-cyclodextrin to achieve the desired drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3).[3]
-
Transfer the powders to a clean, dry glass mortar.
-
Mix the powders thoroughly using the pestle for 30 minutes to ensure a homogenous mixture.[3]
-
Pass the resulting physical mixture through a 120-mesh sieve to obtain a uniform particle size.[3]
-
Store the prepared solid dispersion in a desiccator until further analysis.
Workflow Diagram:
Nanosuspension by Nanoprecipitation Method
This protocol details the formulation of an azilsartan medoxomil nanosuspension to enhance its dissolution rate by reducing particle size.
Materials:
-
Azilsartan medoxomil (40 mg)
-
Methanol (30 mL, organic phase)
-
Purified water (70 mL, aqueous phase)
-
PVP K30 (stabilizer)
-
Tween-80 (co-stabilizer)
-
Magnetic stirrer with heating capabilities
Protocol:
-
Dissolve 40 mg of azilsartan medoxomil in 30 mL of methanol to prepare the organic phase.[11]
-
In a separate beaker, dissolve the desired concentrations of PVP K30 and Tween-80 in 70 mL of purified water to form the aqueous phase.[11]
-
Place the beaker with the aqueous phase on a magnetic stirrer.
-
Inject the organic phase into the aqueous phase under constant stirring at approximately 3500 rpm.[11]
-
Maintain the temperature of the resulting mixture at 50 ± 1°C and continue stirring for 30 minutes to facilitate the evaporation of methanol.[11]
-
After 30 minutes, allow the nanosuspension to cool to room temperature.
-
Store the final nanosuspension at 4-8°C for further characterization.[11]
Workflow Diagram:
Nanoemulsion Formulation
This protocol outlines the preparation of a nanoemulsion of azilsartan medoxomil for improved solubility and permeability.
Materials:
-
Azilsartan medoxomil
-
Ethyl oleate (oil phase)
-
Tween 80 (surfactant)
-
Transcutol P (co-surfactant)
-
Purified water
-
Vortex mixer
-
Ultrasonicator
Protocol:
-
Screen for the optimal oil, surfactant, and co-surfactant based on the solubility of azilsartan medoxomil in each component.[1]
-
Prepare the oil phase by dissolving a predetermined amount of azilsartan medoxomil in ethyl oleate.
-
Prepare the surfactant/co-surfactant (Smix) mixture by blending Tween 80 and Transcutol P in the desired ratio.
-
Add the oil phase to the Smix mixture and vortex for 5-10 minutes to form a homogenous mixture.
-
Slowly add purified water to the oil-Smix mixture dropwise while continuously stirring.
-
Ultrasonicate the resulting emulsion for a specified time (e.g., 90 seconds) to reduce the droplet size and form a stable nanoemulsion.[9]
-
Evaluate the nanoemulsion for droplet size, polydispersity index, and zeta potential.
Workflow Diagram:
Co-crystal Synthesis by Ball Milling
This protocol describes the solvent-assisted grinding method for preparing co-crystals of azilsartan with a suitable co-former to enhance solubility.
Materials:
-
Azilsartan
-
Nicotinamide (co-former)
-
Ethanol/acetonitrile (1:1, v/v) as the grinding solvent
-
Planetary ball mill with grinding jars and balls
Protocol:
-
Accurately weigh azilsartan and nicotinamide in a 1:2 molar ratio.[8]
-
Place the powder mixture into the grinding jar along with the grinding balls.
-
Add a minimal amount of the ethanol/acetonitrile solvent mixture (e.g., 0.8 µL/mg of total solids).[8]
-
Conduct the ball milling at a speed of 300 rpm for 50 minutes.[8]
-
After milling, collect the resulting powder.
-
Characterize the product using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.
Workflow Diagram:
References
- 1. IMPROVEMENT OF ORAL BIOAVAILABILITY OF AZILSARTAN MEDOXOMIL BY LIPID BASED LIQUISOLID COMPACTS: IN VITRO AND IN VIVO EVALUATION | Semantic Scholar [semanticscholar.org]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. mdpi.com [mdpi.com]
- 5. scifiniti.com [scifiniti.com]
- 6. scifiniti.com [scifiniti.com]
- 7. Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies [ouci.dntb.gov.ua]
- 8. Azilsartan-nicotinamide cocrystal: Preparation, characterization and in vitro / vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. imedpub.com [imedpub.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Formulation Challenges of Azilsartan Medoxomil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the poor solubility of azilsartan medoxomil in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: Why is azilsartan medoxomil's solubility a significant challenge in formulation development?
Azilsartan medoxomil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (approximately 0.00978 mg/mL at 37°C).[1] This poor solubility is a major hurdle as it can lead to low dissolution rates, incomplete drug release, and consequently, variable and poor oral bioavailability, which can compromise its therapeutic efficacy in treating hypertension.[1][2][3][4]
Q2: What are the primary strategies to enhance the solubility and dissolution rate of azilsartan medoxomil?
Several techniques have been successfully employed to overcome the solubility challenges of azilsartan medoxomil. These primarily include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[2][3][5]
-
Nanoemulsions: Formulating the drug in an oil-in-water or water-in-oil emulsion with nano-sized droplets.[1][3]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[2][3]
-
Liquisolid Technique: Transforming a liquid form of the drug into a free-flowing, compressible powder.[3]
-
Mesoporous Silica Nanoparticles: Encapsulating the drug within the pores of silica nanoparticles to prevent recrystallization and improve wettability.[6]
Q3: How do solid dispersions improve the solubility of azilsartan medoxomil?
Solid dispersions enhance solubility by several mechanisms:
-
Particle Size Reduction: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size and an increase in surface area.[2]
-
Amorphous State: The drug may be converted from a crystalline to a more soluble, higher-energy amorphous state.[7]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[2]
-
Inhibition of Crystallization: The carrier can prevent the drug from re-crystallizing into a less soluble form.
Common carriers used for azilsartan medoxomil solid dispersions include β-cyclodextrin, polyvinylpyrrolidone (PVP), Poloxamer 188, and Gelucires.[4][5][7][8][9]
Q4: What are the key considerations when developing a nanosuspension of azilsartan medoxomil?
Key factors to consider for nanosuspension formulation include:
-
Stabilizer Selection: Choosing an appropriate stabilizer (e.g., PVP-K30, Poloxamer 188, SLS) is crucial to prevent particle aggregation.[2][10]
-
Preparation Method: Common methods include solvent-antisolvent precipitation and bead milling.[2][10]
-
Particle Size and Distribution: The goal is to achieve a narrow particle size distribution typically in the range of 200-600 nm.[3][5]
-
Stirring Speed and Ratio: Optimizing the drug-to-stabilizer ratio and stirring speed during preparation is essential for achieving the desired particle size.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion | - Poor miscibility between drug and carrier.- Suboptimal drug-to-carrier ratio.- Inefficient preparation method. | - Screen for carriers with better miscibility with azilsartan medoxomil.- Optimize the drug-to-carrier ratio; start with 1:1 and evaluate up to 1:5.[7]- Compare different preparation methods like solvent evaporation, kneading, and physical mixture. The solvent evaporation method has shown superior results for solubility enhancement.[11] |
| Phase separation or crystallization in amorphous solid dispersion during storage | - The formulation is thermodynamically unstable.- Inappropriate carrier selection.- High humidity and temperature during storage. | - Select a carrier with a high glass transition temperature (Tg).- Incorporate a secondary stabilizer.- Store the formulation in a cool, dry place with a desiccant. Consider vacuum drying to reduce moisture to less than 0.5%.[12] |
| Particle aggregation in nanosuspension | - Insufficient amount of stabilizer.- Inappropriate stabilizer.- High energy input during processing leading to instability. | - Increase the concentration of the stabilizer.- Use a combination of stabilizers (e.g., a polymer and a surfactant like SLS).[10]- Optimize the homogenization pressure or sonication time. |
| Poor in-vitro dissolution despite using a solubility enhancement technique | - Incomplete conversion to an amorphous state.- Recrystallization of the drug in the dissolution medium.- Inadequate wetting of the formulation. | - Characterize the solid-state of the drug using DSC and XRD to confirm amorphization.- Incorporate a precipitation inhibitor in the formulation or dissolution medium.- Add a surfactant to the dissolution medium to improve wetting. |
| Chemical instability (degradation) of azilsartan medoxomil in the formulation | - Hydrolysis of the ester bond, especially in the presence of moisture and alkaline pH.- Incompatible excipients. | - Maintain an acidic microenvironment (pH 3-5) using excipients like fumaric acid.[12]- Minimize moisture content during manufacturing and storage.[12]- Conduct compatibility studies with all excipients using techniques like FTIR and DSC.[7][8] |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on enhancing the solubility of azilsartan medoxomil.
Table 1: Solubility Enhancement of Azilsartan Medoxomil using Different Techniques
| Technique | Carrier/System | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Solid Dispersion (Physical Mixture) | β-Cyclodextrin | 1:2 | 4-fold increase in aqueous solubility | [7][11] |
| Solid Dispersion | β-Cyclodextrin | - | Up to 9-fold increase | [8] |
| Solid Dispersion (Solvent Evaporation) | Polyvinylpyrrolidone (PVP) | 1:0.5 | 4-fold increase in aqueous solubility | [11] |
| Lipid-Based Solid Dispersion | Gelucire 50/13 | 1:3 | Solubility of 65.57 mg/mL | [4] |
| Nanosuspension | PVP-K30 & SLS | 1:0.75:0.25 | Significant increase (qualitative) | [10] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | - | Solubility in Tween 80: 72.27 mg/mL | [1] |
| Complexation | γ-CD Metal-Organic Framework | - | 340-fold increase | [5] |
| Mixed Hydrotropy | Urea:Sodium Acetate:Sodium Benzoate (5:20:15) | - | Highest solubilization in 40% sodium benzoate | [5][13] |
| Mesoporous Silica Nanoparticles | - | - | 6.5 times more soluble at pH 1.2 | [6] |
Table 2: In-Vitro Dissolution Enhancement of Azilsartan Medoxomil
| Technique | Carrier/System | Drug:Carrier Ratio | % Drug Release | Time (minutes) | Reference |
| Solid Dispersion | β-Cyclodextrin | - | Up to 85% | - | [7] |
| Solid Dispersion | Selected Polymer | - | 82% | 90 | [8] |
| Lipid-Based Solid Dispersion | Gelucire 50/13 | 1:3 | 98.9% | 30 | [4] |
| Mixed Hydrotropy Solid Dispersion | Urea:Sodium Acetate:Sodium Benzoate | - | >92% | 45 | [5][13] |
| Fast Dissolving Tablet | Mg-Aluminium Silicate, Crospovidone, etc. | - | 98.96% | 8 | [14] |
Experimental Protocols
Protocol 1: Preparation of Azilsartan Medoxomil Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of azilsartan medoxomil with a hydrophilic carrier to enhance its solubility and dissolution rate.
Materials:
-
Azilsartan medoxomil
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent)
-
Mortar and pestle
-
Water bath
-
Desiccator
-
Sieve (#60)
Methodology:
-
Accurately weigh azilsartan medoxomil and PVP K30 in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker with gentle stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent by placing the beaker on a water bath maintained at a controlled temperature (e.g., 40-50°C).
-
Once the solvent has completely evaporated, a solid mass will be formed.
-
Scrape the solid mass from the beaker and place it in a desiccator for 24 hours to ensure complete removal of any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a #60 sieve to obtain a uniform particle size.
-
Store the final product in a well-closed container in a desiccator.
Characterization: The prepared solid dispersion should be characterized for drug content, saturation solubility, in-vitro dissolution, and solid-state properties using FTIR, DSC, and XRD.
Protocol 2: Preparation of Azilsartan Medoxomil Nanosuspension by Solvent-Antisolvent Precipitation
Objective: To prepare a nanosuspension of azilsartan medoxomil to increase its surface area and improve its dissolution velocity.
Materials:
-
Azilsartan medoxomil
-
PVP-K30 (stabilizer)
-
Sodium Lauryl Sulfate (SLS) (co-stabilizer)
-
Suitable organic solvent (e.g., methanol)
-
Purified water (antisolvent)
-
Magnetic stirrer
Methodology:
-
Prepare a solution of azilsartan medoxomil in a suitable organic solvent (the solvent phase).
-
Prepare an aqueous solution containing the stabilizer (PVP-K30) and co-stabilizer (SLS) (the antisolvent phase).
-
Place the antisolvent phase on a magnetic stirrer and stir at a constant, optimized speed (e.g., 300 rpm).[10]
-
Slowly inject the solvent phase into the antisolvent phase with continuous stirring.
-
The drug will precipitate out in the form of nanoparticles.
-
Continue stirring for a specified period to allow for the stabilization of the nanoparticles.
-
The resulting nanosuspension can be further processed (e.g., lyophilized to a dry powder) or used directly for further evaluation.
Characterization: The nanosuspension should be characterized for particle size, zeta potential, drug content, and in-vitro dissolution.
Visualizations
Caption: Workflow for enhancing azilsartan medoxomil solubility.
Caption: Troubleshooting logic for poor in-vitro dissolution.
References
- 1. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scifiniti.com [scifiniti.com]
- 3. scifiniti.com [scifiniti.com]
- 4. ijcrr.com [ijcrr.com]
- 5. scifiniti.com [scifiniti.com]
- 6. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SOLUBILITY ENHANCEMENT OF AZILSARTAN MEDOXOMIL USING MIXED HYDROTROPY | Semantic Scholar [semanticscholar.org]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing HPLC Separation of Azilsartan and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of azilsartan (B1666440) and its impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
-
Question: My azilsartan peak is showing significant tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for azilsartan, which is a compound with basic functional groups, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1][2] Here are the potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase might not be optimal to suppress the ionization of residual silanol groups.
-
Active Sites on the Column: The column may have exposed, active silanol groups that interact with the basic nitrogens on the azilsartan molecule.
-
Solution 1: Use a base-deactivated column or a column with end-capping.
-
Solution 2: Add a competing base to the mobile phase in small concentrations, such as triethylamine, to mask the active sites.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller amount.[1]
-
-
Column Contamination: Buildup of matrix components on the column frit or packing material can cause peak shape distortion.[7]
-
Issue 2: Poor Peak Shape - Fronting Peaks
-
Question: I am observing peak fronting for azilsartan. What could be the cause and how do I fix it?
-
Answer: Peak fronting is less common than tailing but can occur due to several factors:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[9][10]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[10] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload (Volume or Mass): Injecting too large a volume or too concentrated a sample can lead to fronting.[9][11]
-
Column Collapse: A physical collapse of the column bed can create a void at the column inlet, leading to peak fronting.[11][12] This is often accompanied by a sudden drop in backpressure.
-
Solution: If you suspect column collapse, the column will likely need to be replaced.[1] To prevent this, always operate within the column's recommended pressure and pH limits.
-
-
Issue 3: Retention Time Shifts
-
Question: The retention time for my azilsartan peak is shifting between injections. What should I investigate?
-
Answer: Fluctuations in retention time can compromise the reliability of your method. Here are some common causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention time.[8]
-
Solution: Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase components can sometimes provide more stable results than online mixing.[10]
-
-
Column Temperature: Variations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout your analytical run.
-
-
Flow Rate Instability: A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Check your pump for any leaks or bubbles in the solvent lines. If the problem persists, the pump may require maintenance.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Issue 4: Poor Resolution
-
Question: I am not getting adequate separation between azilsartan and one of its known impurities. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for accurate quantitation of impurities. Consider the following adjustments:
-
Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.
-
Solution 1: Adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Solution 2: Try a different organic modifier. For example, if you are using methanol, switching to acetonitrile (B52724) (or vice versa) can alter the selectivity of the separation.
-
Solution 3: Modify the pH of the mobile phase. Changing the ionization state of azilsartan or its impurities can significantly impact their retention and improve separation.
-
-
Gradient Slope (for gradient methods): A steep gradient may not provide sufficient time to separate closely eluting peaks.
-
Solution: Employ a shallower gradient, especially around the elution time of the peaks of interest.
-
-
Column Chemistry: The stationary phase plays a crucial role in selectivity.
-
Solution: If adjusting the mobile phase doesn't provide the desired resolution, consider trying a different C18 column from another manufacturer, as subtle differences in silica (B1680970) chemistry and bonding can affect selectivity. You could also explore columns with different stationary phases (e.g., C8, Phenyl).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting HPLC method for the separation of azilsartan and its impurities?
-
A1: A good starting point, based on several published methods, would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like methanol or acetonitrile.[3][4][5] The detection wavelength is typically set around 243-249 nm.[3][4][5]
-
-
Q2: How should I prepare my samples and standards for analysis?
-
Q3: What are the common degradation products of azilsartan I should be aware of?
-
A3: Forced degradation studies have shown that azilsartan is susceptible to degradation under acidic, basic, and oxidative conditions.[6][13] The primary degradation pathway is often hydrolysis. It is important to have a stability-indicating method that can separate these degradation products from the parent drug.[14]
-
-
Q4: How can I ensure the stability of my standard solutions?
-
A4: Prepare fresh standard solutions daily if possible. If solutions need to be stored, keep them refrigerated and protected from light to minimize degradation. It's also good practice to perform a stability study of your standard solutions to determine how long they can be reliably used.
-
-
Q5: What system suitability parameters should I monitor?
-
A5: Key system suitability parameters to monitor include the tailing factor for the azilsartan peak (should be close to 1), the number of theoretical plates (to ensure column efficiency), and the resolution between azilsartan and its closest eluting impurity. The relative standard deviation (%RSD) for replicate injections of the standard should also be monitored to ensure precision.[3][4]
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Azilsartan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6mm, 5µm)[4][5] | Sunfire C18[6] | Hypersil BDS C18 (250 x 4.6 mm, 5µ)[15] |
| Mobile Phase | Buffer:Methanol:Acetonitrile (60:30:10 v/v/v)[4][5] | Potassium Dihydrogen Orthophosphate (pH 3.0) and Acetonitrile (gradient)[6] | Potassium Dihydrogen Phosphate (pH 4.0):Acetonitrile (60:40)[15] |
| Buffer | 2.7g of monobasic potassium phosphate in 1000mL water, pH 3.0 with 10% phosphoric acid[4][5] | Potassium Dihydrogen Orthophosphate (pH 3.0)[6] | Potassium Dihydrogen Phosphate (pH 4.0 with orthophosphoric acid)[15] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[6] | 1.0 mL/min[15] |
| Detection | 243 nm[4][5] | Not Specified | 248 nm[15] |
| Injection Volume | 20 µL[5] | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | 3.8 min[15] |
Detailed Experimental Protocol (Based on a Composite of Published Methods)
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer by dissolving 2.7 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer, methanol, and acetonitrile in the desired ratio (e.g., 60:30:10 v/v/v).[4][5]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of azilsartan reference standard into a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate to dissolve.
-
Dilute to volume with methanol to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 20 µg/mL).
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a certain amount of azilsartan and transfer it to a volumetric flask.
-
Add a suitable amount of methanol, sonicate to dissolve the active ingredient, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Make at least five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solutions.
-
Identify the azilsartan peak by comparing the retention time with that of the standard.
-
Calculate the amount of azilsartan and any specified impurities in the sample.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of azilsartan.
Caption: Troubleshooting logic for peak shape issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. youtube.com [youtube.com]
- 3. ijper.org [ijper.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. ijirmf.com [ijirmf.com]
- 6. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Improving the Stability of Azilsartan Medoxomil in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azilsartan medoxomil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving solutions of azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: My azilsartan medoxomil solution is showing signs of degradation. What are the primary causes?
A1: Azilsartan medoxomil is a prodrug that is susceptible to degradation under several common laboratory conditions. The primary degradation pathways are hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis of the medoxomil ester to form the active drug, azilsartan, is a common degradation route, especially in aqueous solutions.[3][4]
Q2: What is the optimal pH range for maintaining the stability of azilsartan medoxomil in an aqueous solution?
A2: Azilsartan medoxomil exhibits its greatest stability in acidic conditions, typically within a pH range of 3 to 5. As the pH moves towards neutral and alkaline conditions, the rate of hydrolytic degradation increases significantly. For instance, in a phosphate buffer at pH 6.8 (a common dissolution medium), significant instability has been observed.[5]
Q3: Are there specific buffer systems you recommend for preparing azilsartan medoxomil solutions?
A3: For optimal stability, it is recommended to use acidic buffer systems. Citrate or acetate buffers within the pH range of 3 to 5 are suitable choices. For analytical purposes, a mobile phase containing 0.025 M phosphate buffer at pH 2.7 has been used to ensure stability during analysis.[6] When preparing solutions for in vitro experiments, it is crucial to select a buffer that is compatible with the experimental system while maintaining an acidic pH.
Q4: Can I use organic solvents to dissolve azilsartan medoxomil, and will this improve its stability?
A4: Yes, azilsartan medoxomil is freely soluble in solvents like methanol and acetonitrile.[7][8] Using anhydrous organic solvents can prevent hydrolysis. However, if aqueous dilutions are subsequently made, the stability will again be dependent on the pH of the final solution. For stock solutions, using a suitable anhydrous organic solvent is a good practice, followed by dilution into a recommended acidic buffer for the final experimental concentration.
Q5: My experiment requires exposure to light. What precautions should I take?
A5: Azilsartan medoxomil is known to be susceptible to photolytic degradation.[1] It is crucial to protect solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil. If direct light exposure is an unavoidable part of the experiment, the duration of exposure should be minimized, and appropriate controls should be included to assess the extent of degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Azilsartan Medoxomil Potency in Aqueous Solution
Symptoms:
-
Decreased peak area of azilsartan medoxomil in HPLC analysis over a short period.
-
Appearance of new peaks in the chromatogram, particularly a peak corresponding to azilsartan.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Inappropriate pH | Ensure the pH of your aqueous solution is within the optimal range of 3-5. Use a calibrated pH meter to verify. Prepare solutions using a suitable acidic buffer, such as a citrate or acetate buffer. |
| Hydrolysis | Prepare solutions fresh whenever possible. If storage is necessary, store at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. For longer-term storage, consider preparing a stock solution in an anhydrous organic solvent like acetonitrile and storing it at low temperatures. |
| High Temperature | Avoid exposing the solution to elevated temperatures, as this accelerates degradation.[7] |
Issue 2: Evidence of Oxidative Degradation
Symptoms:
-
Appearance of unexpected degradation products in the chromatogram that are not related to simple hydrolysis.
-
Discoloration of the solution.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Presence of Oxidizing Agents | Ensure all solvents and reagents are of high purity and free from peroxides. Use freshly opened solvents when possible. |
| Exposure to Air (Oxygen) | For sensitive experiments, consider de-gassing the solvent and purging the headspace of the container with an inert gas like nitrogen or argon before sealing. |
| Use of Antioxidants | Consider the addition of antioxidants to the formulation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility and effectiveness. |
Quantitative Data on Degradation
The following tables summarize the degradation of azilsartan medoxomil under various stress conditions as reported in the literature. These values can serve as a baseline for understanding the compound's stability profile.
Table 1: Hydrolytic Degradation of Azilsartan Medoxomil
| Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradation Product |
| 0.1 N HCl | 5 days | Room Temperature | 22.48% | Azilsartan[7] |
| 0.05 N NaOH | 20 minutes | Room Temperature | 20.51% | Azilsartan[7] |
| Water (pH 7.0 ± 0.2) | 8 days | Room Temperature | 11.48% | Azilsartan[7] |
Table 2: Oxidative and Photolytic Degradation of Azilsartan Medoxomil
| Condition | Duration | Temperature | Approximate Degradation (%) |
| 0.3% H₂O₂ | 2 hours | Room Temperature | 26.04% |
| Sunlight | 30 minutes | Not Specified | Significant degradation observed |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol is a general guideline for assessing the stability of azilsartan medoxomil under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of azilsartan medoxomil and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
2. Acid Hydrolysis:
-
Take a known volume of the stock solution and dilute it with 0.1 N HCl to achieve the desired final concentration.
-
Incubate the solution at room temperature for a specified period (e.g., up to 5 days).[7]
-
At predetermined time points, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
Take a known volume of the stock solution and dilute it with 0.05 N NaOH.
-
Incubate at room temperature for a short duration (e.g., 20 minutes), as degradation is rapid.[7]
-
Withdraw an aliquot, neutralize with HCl, and dilute with the mobile phase for analysis.
4. Neutral Hydrolysis:
-
Dilute the stock solution with purified water (pH ~7).
-
Incubate at room temperature for an extended period (e.g., up to 8 days).[7]
-
Withdraw aliquots at various time points and dilute with the mobile phase for analysis.
5. Oxidative Degradation:
-
Dilute the stock solution with a solution of 0.3% hydrogen peroxide.
-
Incubate at room temperature for a specified time (e.g., 2 hours).[7]
-
Withdraw an aliquot and dilute with the mobile phase for analysis.
6. Photodegradation:
-
Expose a solution of azilsartan medoxomil (in a transparent container) to direct sunlight or a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC after a defined exposure time.
Protocol for Preparing a Stabilized Azilsartan Medoxomil Solution
This protocol provides a starting point for preparing a more stable aqueous solution of azilsartan medoxomil for experimental use.
1. Buffer Preparation (0.1 M Citrate Buffer, pH 4.0):
-
Prepare a 0.1 M solution of citric acid monohydrate.
-
Prepare a 0.1 M solution of trisodium citrate dihydrate.
-
Mix the two solutions in an appropriate ratio until the desired pH of 4.0 is achieved, monitoring with a calibrated pH meter.
2. Preparation of Azilsartan Medoxomil Stock Solution:
-
Prepare a 1 mg/mL stock solution of azilsartan medoxomil in anhydrous acetonitrile.
3. Preparation of Final Stabilized Solution:
-
Dilute the stock solution with the 0.1 M citrate buffer (pH 4.0) to achieve the desired final concentration for your experiment.
-
This solution should be prepared fresh daily. If short-term storage is required, store at 2-8 °C and protect from light.
Visualizing Degradation and Stabilization
Logical Workflow for Troubleshooting Stability Issues
Caption: A troubleshooting workflow for azilsartan medoxomil stability.
Primary Degradation Pathway of Azilsartan Medoxomil
Caption: Hydrolysis of azilsartan medoxomil to its active form.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ijper.org [ijper.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Enhancing Azilsartan Medoxomil Bioavailability
Welcome, researchers. This center provides specialized guidance for overcoming the formulation challenges associated with Azilsartan Medoxomil (AZM). Due to its low aqueous solubility and permeability (BCS Class IV), enhancing its oral bioavailability is a critical step in developing effective therapeutic formulations.[1] This guide offers detailed, question-and-answer-based troubleshooting, experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions & Troubleshooting Guides
Strategy 1: Solid Dispersions
Q1: What is a solid dispersion and how does it improve AZM bioavailability?
A: A solid dispersion is a system where a poorly soluble drug (AZM) is dispersed within a hydrophilic carrier matrix.[2] The primary mechanisms for bioavailability enhancement include:
-
Reduced Particle Size: Dispersing the drug at a molecular level within the carrier increases the surface area available for dissolution.
-
Amorphization: Converting the crystalline drug into a higher-energy amorphous state enhances its aqueous solubility.[2]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[1]
Q2: Which carriers and preparation methods are most effective for AZM solid dispersions?
A: Common hydrophilic carriers include polymers like polyvinylpyrrolidone (PVP) and cyclodextrins like β-cyclodextrin.[3][4] The choice of preparation method significantly impacts the formulation's performance.
-
Solvent Evaporation: This method often yields superior solubility enhancement compared to others.[3] It involves dissolving both the drug and carrier in a common solvent, followed by solvent removal.
-
Kneading Method: A paste is formed by wetting the drug-carrier mixture with a solvent, which is then dried and sieved.[3]
-
Physical Mixture: This involves simply blending the drug and carrier powders. While the simplest method, it typically provides the least enhancement.[2]
Troubleshooting: Solid Dispersions
Q: My dissolution rate is only marginally better than the pure drug. What's wrong?
A: This common issue can stem from several factors:
-
Incomplete Amorphization: The drug may not have fully converted to its amorphous state.
-
Solution: Confirm the solid-state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[2][4] A lack of sharp crystalline peaks in PXRD and a broadened endotherm in DSC indicate an amorphous state.[2][5] If crystalline, consider a faster solvent evaporation rate or a different carrier with better miscibility.
-
-
Incorrect Drug-to-Carrier Ratio: An insufficient amount of carrier may not be able to effectively disperse the drug.
-
Drug Recrystallization: The amorphous drug may be unstable and revert to its crystalline form during storage or the dissolution process.
Q: FTIR analysis shows no significant peak shifts, indicating a lack of interaction. Is this a problem?
A: Not necessarily. While strong interactions can help stabilize the amorphous form, the absence of new peaks or significant shifts primarily confirms that no chemical degradation or complexation has occurred.[2] The enhancement may be primarily driven by particle size reduction and improved wettability. However, for long-term stability, formulations with evidence of drug-carrier interactions are often preferred.
Strategy 2: Nanoformulations (Nanoemulsions)
Q1: How can a nanoemulsion formulation enhance AZM bioavailability?
A: A nanoemulsion is a dispersion of oil and water stabilized by a surfactant/co-surfactant mixture (Smix), with droplet sizes typically under 200 nm.[6] For AZM, this approach is effective because:
-
Increased Solubilization: AZM is dissolved in the oil phase, bypassing the need for dissolution in the aqueous gastrointestinal fluids.[7]
-
Large Surface Area: The small droplet size provides a vast surface area for drug release and absorption.[6]
-
Enhanced Permeability: The surfactants and oils used can fluidize the intestinal cell membrane, facilitating drug permeation.[7]
Q2: What are the critical components for formulating an AZM nanoemulsion?
A: The selection is based on the drug's solubility in each component.
-
Oil Phase: Ethyl oleate is a common choice due to its high solubilizing capacity for AZM.[8]
-
Surfactant: Tween 80 is frequently used.[8]
-
Co-surfactant: Transcutol P is often selected for its ability to improve emulsification and act as a penetration enhancer.[8]
Troubleshooting: Nanoemulsions
Q: My nanoemulsion is physically unstable and shows signs of phase separation or creaming.
A: This indicates a suboptimal formulation. Consider the following adjustments:
-
Incorrect Smix Ratio: The ratio of surfactant to co-surfactant is critical for reducing the interfacial tension and stabilizing the droplets.
-
Solution: Systematically vary the Smix ratio (e.g., 1:1, 2:1, 3:1) to identify the most stable combination.
-
-
Insufficient Energy Input: The energy provided may not be enough to reduce the droplet size to the nano-range.
-
Solution: If using ultrasonication, optimize the duration and power. Studies have used around 90 seconds.[8]
-
-
Poor Component Selection: The chosen oil, surfactant, or co-surfactant may not be optimal.
-
Solution: Re-screen components based on AZM solubility studies. The components with the highest solubilizing capacity are generally the best candidates.
-
Q: The drug precipitates out of the nanoemulsion upon dilution with aqueous media.
A: This is a critical failure for an oral formulation. It suggests that the drug is not sufficiently stabilized within the oil droplets.
-
Solution: Increase the concentration of the oil phase or the Smix to ensure the drug remains solubilized upon dispersion. Re-evaluate the drug loading; you may be exceeding the saturation solubility of the system. A high drug content (e.g., ~97%) has been successfully achieved in optimized formulations.[9]
Data Presentation: Quantitative Comparison of Strategies
Table 1: Performance of Azilsartan Medoxomil Solid Dispersion Formulations
| Formulation Type | Carrier | Preparation Method | Key Finding | Reference |
|---|---|---|---|---|
| Solid Dispersion | β-cyclodextrin | Physical Mixture | 4-fold increase in aqueous solubility (1:2 drug:carrier ratio). | [2] |
| Solid Dispersion | β-cyclodextrin | Kneading | Up to 9-fold increase in solubility; >82% drug release in 90 min. | [4] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Solvent Evaporation | 4-fold increase in aqueous solubility (1:0.5 drug:carrier ratio). |[3] |
Table 2: Performance of Azilsartan Medoxomil Lipid-Based & Nano-Formulations
| Formulation Type | Key Excipients | Key Finding | Reference |
|---|---|---|---|
| Liquisolid Compact | Capmul MCM (lipid vehicle), Pearlitol SD 200 (carrier) | 1.29-fold increase in relative bioavailability vs. pure drug. | [1] |
| Nanoemulsion | Ethyl oleate (oil), Tween 80 (surfactant), Transcutol P (co-surfactant) | 1.71-fold higher drug release and 2.1-fold higher permeation vs. drug suspension. | [8] |
| Mesoporous Silica Nanoparticles (MSNs) | Silica | 6.5-fold increase in solubility at pH 1.2; 82% drug loading. | [10] |
| Nanocrystals | Sodium deoxycholate, Poloxamer 188 (stabilizers) | 2.35-fold higher AUC (bioavailability) vs. physical mixture. |[11] |
Experimental Protocols
Protocol 1: Preparation of AZM Solid Dispersion (Solvent Evaporation)
-
Dissolution: Accurately weigh AZM and the selected carrier (e.g., PVP) in the desired ratio (e.g., 1:1). Dissolve both components in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and pass it through a fine-mesh sieve (e.g., 120-mesh) to ensure particle uniformity.[2]
-
Storage: Store the final product in a desiccator over silica gel to prevent moisture uptake.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Prepare 900 mL of a relevant dissolution medium (e.g., 0.1N HCl pH 1.2 or phosphate buffer pH 6.8).[4] Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Place a quantity of the formulation equivalent to a specific dose of AZM into the dissolution vessel. Set the paddle speed to 50 RPM.[10]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of AZM in the filtrate using a validated analytical method like UV-Vis spectrophotometry (at λmax ~248 nm) or HPLC.[3][12]
Protocol 3: Ex Vivo Intestinal Permeation Study
-
Tissue Preparation: Obtain a segment of small intestine (e.g., goat, rat, or pig) from a local abattoir.[13] Carefully remove the tissue, wash it with cold Ringer's solution, and cut it into segments of appropriate length.
-
Mounting: Mount the intestinal segment on a diffusion apparatus, such as an Ussing chamber or Franz diffusion cells, separating the mucosal (apical) and serosal (basolateral) sides.[14][15]
-
Equilibration: Fill both chambers with pre-warmed, oxygenated buffer and allow the tissue to equilibrate for 15-30 minutes.
-
Permeation Study: Replace the buffer on the apical side with a solution/dispersion of the AZM formulation.
-
Sampling: At regular intervals, take samples from the basolateral chamber and replace the volume with fresh buffer.
-
Analysis: Analyze the concentration of AZM in the basolateral samples using a sensitive analytical method like HPLC to determine the apparent permeability coefficient (Papp).[8]
Visualized Workflows & Logic Diagrams
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
References
- 1. scifiniti.com [scifiniti.com]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. impactfactor.org [impactfactor.org]
- 7. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation | Semantic Scholar [semanticscholar.org]
- 10. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. Optimization, characterization and in vitro/vivo evaluation of azilsartan nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in In Vitro Dissolution Testing of Azilsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during in vitro dissolution testing of azilsartan (B1666440).
Frequently Asked Questions (FAQs)
Q1: What is the official dissolution method for azilsartan medoxomil tablets?
A1: The U.S. Food and Drug Administration (FDA) recommends using the USP Apparatus 2 (paddle method) at a rotation speed of 50 rpm. The dissolution medium should be 900 mL of a pH 7.8 phosphate (B84403) buffer.[1][2]
Q2: Why is there high variability in the dissolution testing of azilsartan?
A2: Azilsartan medoxomil is a prodrug that is practically insoluble in water.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, meaning it has low solubility and potentially low permeability.[3] The dissolution of such poorly soluble drugs is highly sensitive to testing conditions, leading to variability.[3][4]
Q3: What are the common sources of variability in dissolution testing for BCS Class II drugs like azilsartan?
A3: Common sources of variability include:
-
Hydrodynamics: The fluid movement within the dissolution vessel can be inconsistent, especially in the USP Apparatus 2.[5]
-
Coning: The formation of a cone of undissolved drug and excipients at the bottom of the vessel, directly under the paddle, can significantly slow down and introduce variability in the dissolution rate.
-
Agitation Speed: The paddle speed has a significant impact on the dissolution rate of poorly soluble drugs.[6]
-
Dissolved Gases: Air bubbles in the dissolution medium can interfere with the test by creating a barrier on the tablet surface or affecting hydrodynamics.[7]
-
Media Preparation: Incorrect pH or buffer concentration can alter the solubility of the drug.[8]
Q4: What is "coning" and why is it a problem?
A4: Coning is the formation of a mound of undissolved drug and excipients that settles at the bottom of the dissolution vessel, in a "dead zone" of minimal agitation directly beneath the paddle. This mound can trap the active pharmaceutical ingredient (API), preventing it from being exposed to the full agitation of the medium and leading to artificially low and variable dissolution results.
Q5: Can surfactants be used in the dissolution medium for azilsartan?
A5: Yes, for poorly soluble drugs like azilsartan, surfactants such as sodium lauryl sulfate (B86663) (SLS) or polysorbates can be added to the dissolution medium to enhance solubility and achieve sink conditions.[5] However, the concentration should be carefully chosen to be discriminatory without being overly solubilizing, which might mask important formulation differences.[9]
Troubleshooting Guides
Issue 1: High variability in dissolution results (High %RSD).
-
Question: My dissolution results for azilsartan tablets show a high relative standard deviation (%RSD) between vessels. What should I investigate?
-
Answer: High %RSD (greater than 10-20%) is a common issue.[10] You should systematically investigate the following potential causes:
-
Visual Observation: Observe the dissolution process in each vessel. Look for inconsistent behavior such as tablets sticking to the vessel wall, floating, or uneven disintegration. Also, check for "coning".[7]
-
Apparatus Setup: Ensure the dissolution apparatus is properly calibrated and set up according to USP guidelines. This includes paddle height, vessel centering, and rotational speed.[11]
-
Deaeration: Inadequate deaeration of the dissolution medium can lead to the formation of air bubbles on the tablet surface, hindering dissolution. Ensure your deaeration procedure is effective.[7]
-
Vibration: External vibrations can affect the hydrodynamics in the vessel. The dissolution bath should be placed on a sturdy, level surface, and sources of vibration in the lab should be minimized.[6]
-
Media Preparation: Verify the pH and buffer concentration of your dissolution medium. Small variations can have a large impact on the solubility of pH-sensitive drugs.[8]
-
Issue 2: Incomplete dissolution or slower than expected dissolution rate.
-
Question: The dissolution of my azilsartan tablets is very slow and does not reach 85% even after an extended time. What can I do?
-
Answer: Slow or incomplete dissolution is expected for a poorly soluble drug. Here are some steps to troubleshoot this issue:
-
Check for Coning: As mentioned above, coning is a primary cause of slow dissolution. If you observe a cone, you may need to adjust the paddle speed.
-
Increase Agitation Speed: Increasing the paddle speed from 50 rpm to 75 rpm can often resolve issues with coning and enhance the dissolution rate.[12] However, any deviation from the official method should be justified.
-
Modify Dissolution Medium: If not already in use, consider adding a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium to improve the solubility of azilsartan.[9] Start with a low concentration (e.g., 0.5% SLS) and evaluate the effect.
-
Ensure Sink Conditions: Sink conditions (where the concentration of the drug in the medium is no more than one-third of its saturation solubility) are desirable. If sink conditions are not met, the dissolution rate will be artificially low. Using surfactants can help achieve sink conditions.
-
Issue 3: "Coning" is observed at the bottom of the vessel.
-
Question: I can see a cone of powder forming at the bottom of the vessel during the dissolution test. How can I prevent this?
-
Answer: To prevent coning, you can try the following:
-
Increase Paddle Speed: This is the most common and simplest solution. Increasing the paddle speed to 75 rpm often provides enough hydrodynamic force to prevent the formation of a stable cone.[12]
-
Use of Apex Vessels: If increasing the paddle speed is not an option or does not resolve the issue, consider using modified "apex" or "peak" vessels. These vessels have a cone-shaped bottom that prevents the accumulation of powder in the center.[13]
-
Formulation Considerations: While not a direct troubleshooting step for the dissolution method itself, coning can be influenced by the formulation's excipients. This is a factor to consider during drug product development.
-
Data Presentation
Table 1: Solubility of Azilsartan Medoxomil in Various Media
| Dissolution Medium | pH | Solubility (µg/mL) | Reference |
| 0.1N HCl | 1.2 | ~20.30 | [14] |
| Phosphate Buffer | 6.8 | ~374 | [14] |
| Phosphate Buffer | 7.4 | Data not consistently reported | [14][15] |
| Water | Neutral | Very low (practically insoluble) | [1] |
Table 2: Effect of Dissolution Parameters on Azilsartan Dissolution
| Parameter | Condition 1 | Condition 2 | Observation | Reference |
| Paddle Speed | 50 rpm | 75 rpm | Increasing paddle speed generally increases the dissolution rate and can reduce variability by preventing coning. | [12] |
| Dissolution Medium | Phosphate Buffer pH 6.8 | Phosphate Buffer pH 7.8 | Azilsartan's solubility increases with pH. The official method uses pH 7.8. | [2][14][16] |
| Surfactant | No Surfactant | 0.5% SLS in Water | The addition of a surfactant significantly enhances the dissolution rate of poorly soluble drugs. | [9] |
Note: The data presented are compiled from various sources and are intended for illustrative purposes. Direct comparative studies under identical conditions may yield different quantitative results.
Experimental Protocols
Protocol: In Vitro Dissolution of Azilsartan Medoxomil Tablets (USP Apparatus 2)
1. Objective: To determine the rate of dissolution of azilsartan medoxomil from tablets using the USP Apparatus 2 (paddle method).
2. Materials and Equipment:
-
USP-compliant dissolution test station with 6 vessels and paddles (Apparatus 2)
-
Water bath with heater and circulator
-
Azilsartan medoxomil tablets
-
Phosphate buffer, pH 7.8
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
3. Dissolution Medium Preparation (900 mL per vessel):
-
Prepare a phosphate buffer solution and adjust the pH to 7.8 ± 0.05.
-
Deaerate the medium by heating to approximately 41°C, filtering, and drawing a vacuum for a short period. Other validated deaeration techniques can be used.[7]
4. Dissolution Test Procedure:
-
Set the water bath to maintain a temperature of 37 ± 0.5°C in the dissolution vessels.
-
Add 900 mL of the deaerated phosphate buffer (pH 7.8) to each vessel.
-
Once the medium has equilibrated to 37 ± 0.5°C, set the paddle speed to 50 rpm.
-
Carefully drop one azilsartan medoxomil tablet into each vessel, ensuring it settles at the bottom, away from the center if possible.
-
Start the dissolution timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[1]
-
Immediately filter the samples through a 0.45 µm filter to prevent undissolved particles from skewing the results.
-
Analyze the filtered samples for azilsartan concentration using a validated analytical method (HPLC or UV-Vis).
-
Calculate the percentage of the labeled amount of azilsartan dissolved at each time point.
Visualizations
Troubleshooting Workflow for High Dissolution Variability
Caption: Troubleshooting flowchart for high variability in dissolution testing.
Experimental Workflow for Azilsartan Dissolution Testingdot
References
- 1. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. Impact of Vibration and Agitation Speed on Dissolution of USP Prednisone Tablets RS and Various IR Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. turkjps.org [turkjps.org]
- 10. uspnf.com [uspnf.com]
- 11. labhut.com [labhut.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Apex Size on Dissolution Profiles in the USP II Paddle Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pkheartjournal.com [pkheartjournal.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. journalijar.com [journalijar.com]
Technical Support Center: Quantification of Azilsartan in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods to quantify azilsartan in various tissue samples. It is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of azilsartan from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Response for Azilsartan | Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix prevents the release of the analyte. | - Optimize Homogenization: For soft tissues like the liver and kidney, use a bead beater with stainless steel or ceramic beads. For tougher tissues like the heart and lung, consider a preliminary enzymatic digestion with collagenase followed by bead beating. Ensure the tissue-to-buffer ratio is appropriate (e.g., no more than 100 mg of tissue in a 2 mL tube).[1][2] - Verify Homogenization Efficiency: After homogenization, centrifuge the sample and examine the supernatant. If tissue fragments are still visible, increase the homogenization time or speed.[1] |
| Poor Extraction Recovery: The chosen extraction solvent or procedure is not efficiently recovering azilsartan from the tissue homogenate. | - Select an Appropriate Extraction Technique: Protein precipitation (PPT) with acetonitrile is a rapid method, but may result in significant matrix effects.[3] Solid-phase extraction (SPE) is generally more effective at removing interferences and improving recovery. A mixed-mode cation exchange SPE cartridge can be effective for a basic compound like azilsartan.[3][4] - Optimize pH: Adjust the pH of the sample homogenate to be basic (e.g., pH > 10) before extraction to ensure azilsartan, a basic drug, is in its neutral, more organic-soluble form.[5] | |
| Instrumental Issues: Incorrect mass spectrometer settings, a contaminated ion source, or a poorly calibrated instrument can lead to low signal intensity. | - Verify MS/MS Parameters: Ensure the correct precursor and product ion transitions for azilsartan are being monitored. For positive electrospray ionization (ESI), the transition is typically around m/z 457.9 → 279.1.[3] - Clean and Calibrate: Regularly clean the ion source and calibrate the mass spectrometer according to the manufacturer's recommendations. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in homogenization, extraction, or reconstitution steps between samples. | - Standardize Procedures: Use a consistent tissue weight-to-homogenization buffer ratio. Ensure thorough vortexing and consistent evaporation and reconstitution volumes. The use of an automated liquid handling system can improve precision.[6] - Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Azilsartan-d4) is highly recommended to compensate for variability in sample preparation and instrument response.[3] |
| Matrix Effects: Co-eluting endogenous compounds from the tissue matrix can suppress or enhance the ionization of azilsartan, leading to inconsistent results.[7] | - Improve Sample Cleanup: Employ a more rigorous sample cleanup method like SPE to remove interfering matrix components, particularly phospholipids.[4] - Chromatographic Separation: Optimize the HPLC/UPLC gradient to separate azilsartan from the majority of matrix components. A longer run time or a different column chemistry may be necessary.[8] - Matrix Matched Calibrators: Prepare calibration standards and quality control samples in a blank matrix from the same tissue type to mimic the matrix effect observed in the study samples. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Column Issues: A contaminated or old column can lead to poor peak shapes. | - Column Washing and Replacement: Wash the column with a strong solvent mixture (e.g., methanol/acetonitrile/isopropanol/water with acid or base) to remove contaminants. If the problem persists, replace the column. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for azilsartan. | - Mobile Phase Optimization: For a C18 column, a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.[3] Adjust the gradient and pH to achieve a symmetrical peak shape. | |
| Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting. | - Dilute the Sample: If peak fronting is observed, dilute the sample extract before injection. | |
| Low Recovery from Fatty Tissues (e.g., Adipose Tissue) | High Lipid Content: The high lipid content in fatty tissues can interfere with the extraction of more polar analytes like azilsartan.[5] | - Lipid Removal Step: Incorporate a lipid removal step in your sample preparation. A dispersive solid-phase extraction (dSPE) cleanup with C18 sorbent can be effective in removing nonpolar lipids.[5][9] - Liquid-Liquid Extraction (LLE): Perform an LLE with a solvent system that minimizes the co-extraction of lipids. Hexane is often used to remove lipids prior to the primary extraction of the analyte. - QuEChERS-based Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often used in pesticide residue analysis, can be adapted for drug extraction from fatty matrices. It involves an initial extraction with acetonitrile followed by a dSPE cleanup.[5] |
Frequently Asked Questions (FAQs)
1. What is a suitable starting method for the quantification of azilsartan in tissue?
A good starting point is to adapt a validated LC-MS/MS method for azilsartan in plasma.[10] The key modification will be the initial tissue homogenization step. A general workflow would be:
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) using a bead beater.[2]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., Azilsartan-d4) to the tissue homogenate.[3]
-
Sample Cleanup: Perform protein precipitation with cold acetonitrile followed by centrifugation.[3] For cleaner samples and better sensitivity, use solid-phase extraction (SPE) with a mixed-mode or C18 cartridge.[11][12]
-
LC-MS/MS Analysis: Analyze the final extract using a C18 reverse-phase column with a gradient mobile phase of acidified water and acetonitrile.[3] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring the appropriate MRM transitions.[3]
2. How can I minimize matrix effects when analyzing tissue samples?
Matrix effects, caused by co-eluting endogenous components, can significantly impact the accuracy and precision of your results.[7] To minimize them:
-
Effective Sample Cleanup: This is the most crucial step. Solid-phase extraction (SPE) is generally more effective than protein precipitation at removing interfering substances like phospholipids.[4]
-
Chromatographic Separation: Optimize your LC method to separate azilsartan from the bulk of the matrix components. This might involve adjusting the gradient, flow rate, or trying a different column chemistry.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Azilsartan-d4) will co-elute with the analyte and experience similar matrix effects, thus providing effective compensation.[4]
-
Dilution: If the concentration of azilsartan in the tissue is high, you can dilute the final extract to reduce the concentration of matrix components being introduced into the mass spectrometer.
3. What are the expected quantitative parameters for an azilsartan tissue quantification method?
| Parameter | Expected Range |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL (or ng/g of tissue)[10][13] |
| Linearity (r²) | > 0.99[14] |
| Recovery | > 80%[10] |
| Precision (RSD%) | < 15%[6] |
| Accuracy (% Bias) | Within ±15%[6] |
Note: These values are for guidance and will need to be established during method validation for each specific tissue type.
4. What is the mechanism of action of azilsartan that I might need to consider?
Azilsartan is an angiotensin II receptor blocker (ARB).[15] It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects.[15] This leads to vasodilation and a reduction in blood pressure. Understanding this mechanism is important for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Protocols & Data
Table 1: Summary of LC-MS/MS Parameters for Azilsartan Quantification
| Parameter | Recommended Condition | Reference(s) |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [3] |
| Flow Rate | 0.3 - 0.5 mL/min | [3] |
| Column Temperature | 40 °C | [3] |
| Injection Volume | 5 - 10 µL | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3] |
| MRM Transition (Azilsartan) | 457.9 → 279.1 | [3] |
| MRM Transition (Azilsartan-d4 IS) | 461.9 → 283.1 (theoretical) | [3] |
| Collision Energy | 25 - 35 eV (instrument dependent) | [3] |
Detailed Protocol: Quantification of Azilsartan in Rat Kidney Tissue
This protocol provides a starting point and should be optimized and validated for your specific application.
1. Materials and Reagents:
-
Azilsartan reference standard
-
Azilsartan-d4 internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blank rat kidney tissue
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of azilsartan and Azilsartan-d4 in methanol.
-
Prepare working standard solutions by serially diluting the azilsartan stock solution with 50:50 acetonitrile:water.
-
Prepare an IS working solution (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of rat kidney tissue into a 2 mL screw-cap tube containing ceramic or stainless steel beads.
-
Add 500 µL of cold PBS.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 30 Hz).[16]
-
To 100 µL of the tissue homogenate, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
4. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the azilsartan working solutions into blank kidney tissue homogenate. Process these samples in the same way as the study samples.
Visualizations
Caption: Experimental workflow for azilsartan quantification in tissue.
Caption: Troubleshooting workflow for low or variable azilsartan signal.
Caption: Azilsartan mechanism of action via the Renin-Angiotensin System.
References
- 1. Homogenization of Resilient Tissues by Bead Beating [opsdiagnostics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. revvity.com [revvity.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Azilsartan Versus Olmesartan and Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin II receptor blockers (ARBs) azilsartan, olmesartan, and valsartan, focusing on their comparative efficacy. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these antihypertensive agents.
Executive Summary
Azilsartan, the newest of the three angiotensin II receptor blockers (ARBs), demonstrates superior blood pressure-lowering efficacy compared to olmesartan and valsartan at their maximum approved doses. This enhanced potency is attributed to its unique molecular structure, resulting in a tighter and more prolonged binding to the angiotensin II type 1 (AT1) receptor, as well as stronger inverse agonist activity. While all three drugs share a similar safety profile, the distinct pharmacological properties of azilsartan may offer advantages in achieving target blood pressure levels in patients with hypertension.
Data Presentation
The following tables summarize the key quantitative data from comparative clinical trials and in vitro studies.
Table 1: Comparative Efficacy in Blood Pressure Reduction (Clinical Data)
| Parameter | Azilsartan Medoxomil (80 mg) | Olmesartan Medoxomil (40 mg) | Valsartan (320 mg) | Reference |
| Change in 24-hour Mean Systolic Blood Pressure (mmHg) | -14.3 | -11.7 | -10.0 | [1][2][3][4] |
| Change in Clinic Systolic Blood Pressure (mmHg) | Superior to both olmesartan and valsartan | - | - | [1][2][3] |
| Change in 24-hour Mean Diastolic Blood Pressure (mmHg) | Significantly greater reduction than olmesartan and valsartan | - | - | [5] |
| Change in Clinic Diastolic Blood Pressure (mmHg) | Significantly greater reduction than olmesartan and valsartan | - | - | [5] |
Note: Values represent placebo-adjusted changes from baseline.
Table 2: Comparative Receptor Binding Affinity and Inverse Agonism
| Parameter | Azilsartan | Olmesartan | Valsartan | Reference |
| AT1 Receptor Binding | Tighter binding and slower dissociation | - | - | [6][7] |
| Inverse Agonist Activity | Stronger inverse agonism | Weaker inverse agonism | Weaker inverse agonism | [8] |
Experimental Protocols
Randomized Controlled Trial for Blood Pressure Efficacy (Based on NCT00696436)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][5]
-
Patient Population: Male and female patients aged 18 years and older with a diagnosis of essential hypertension, defined as a clinic systolic blood pressure between 150 and 180 mmHg and a 24-hour mean systolic blood pressure between 130 and 170 mmHg.[3][9]
-
Treatment Arms:
-
Study Duration: A 3- to 4-week washout period of any previous antihypertensive medication, followed by a 2-week single-blind placebo run-in period.[5] Eligible patients were then randomized to a treatment arm for 6 weeks.[3][5]
-
Primary Endpoint: Change from baseline in 24-hour mean systolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM).[3][9]
-
Secondary Endpoints: Change from baseline in clinic systolic and diastolic blood pressure, and 24-hour mean diastolic blood pressure.[5]
AT1 Receptor Binding Affinity Assay (General Protocol)
-
Objective: To determine the binding affinity and dissociation kinetics of the ARBs to the AT1 receptor.
-
Procedure:
-
Membrane Preparation: Membranes from cells or tissues expressing the AT1 receptor are isolated.[11][12]
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the AT1 receptor (e.g., [3H]candesartan) and varying concentrations of the unlabeled competitor drug (azilsartan, olmesartan, or valsartan).[11][13]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[8][11]
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[11]
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each drug, which can then be converted to the equilibrium dissociation constant (Ki) to determine binding affinity. Dissociation rates can be determined by measuring the displacement of the radioligand over time.[11]
-
Inositol Phosphate (IP) Accumulation Assay for Inverse Agonism
-
Objective: To assess the inverse agonist activity of the ARBs by measuring their ability to inhibit the constitutive (agonist-independent) activity of the AT1 receptor.
-
Method: Measurement of inositol phosphate accumulation.[8][14][15]
-
Procedure:
-
Cell Culture and Labeling: Cells expressing the AT1 receptor are cultured and pre-labeled with [3H]myo-inositol.[14][15]
-
Drug Treatment: The cells are treated with the ARBs in the absence of an agonist.[8]
-
IP Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate isomers are separated using high-performance liquid chromatography (HPLC) and quantified by measuring their radioactivity.[14]
-
Data Analysis: A decrease in the basal level of inositol phosphate accumulation in the presence of an ARB indicates inverse agonist activity.[8]
-
Mandatory Visualization
References
- 1. DataMed Data Discovery Index [datamed.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible and syntopic interaction between angiotensin receptor antagonists on Chinese hamster ovary cells expressing human angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H.p.l.c. analysis of inositol monophosphate isomers formed on angiotensin II stimulation of rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT1 Receptor Blocker Binding Affinities
This guide provides a detailed, objective comparison of the binding affinities of various Angiotensin II Type 1 (AT1) receptor blockers, also known as angiotensin receptor blockers (ARBs). The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and methodologies to facilitate informed analysis.
Introduction to AT1 Receptor Blockers
Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure and fluid homeostasis.[1] Its effects, including vasoconstriction, aldosterone secretion, and cell proliferation, are primarily mediated by the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] AT1 receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, making them a cornerstone in the treatment of hypertension and other cardiovascular diseases.[1][4]
While all ARBs share a common mechanism of action, they exhibit significant pharmacological differences, particularly in their binding affinity and dissociation kinetics from the AT1 receptor.[5] These molecular properties can influence their potency, duration of action, and clinical efficacy.[5][6] This guide compares these binding characteristics based on available experimental data.
Quantitative Comparison of Binding Affinities
The binding affinity of an ARB for the AT1 receptor is a critical measure of its potency. This is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. Another important parameter is the dissociation half-life, which reflects how long the drug remains bound to the receptor.[7]
The table below summarizes binding affinity data for several clinically used ARBs from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions, tissues, and assay types.[8]
| Angiotensin Receptor Blocker (ARB) | Binding Affinity Metric | Reported Value (nmol/L) | Dissociation Half-Life (minutes) | Source / Notes |
| Telmisartan | Dissociation Half-Life | - | 213 | Has the longest dissociation half-life, suggesting the strongest binding.[7][9] |
| Olmesartan | Dissociation Half-Life | - | 166 | [7][9] |
| Irbesartan | IC50 | 1.3 | - | Measured in rat liver.[10] |
| Kd | Lowest among 8 ARBs tested | - | Determined by ¹²⁵I-[Sar¹, Ile⁸]Ang II-binding experiments.[2][11] | |
| Candesartan | Kd | 0.6 | - | [8] |
| Dissociation Half-Life | - | 133 | [7][9] | |
| Relative Affinity | - | - | Reported to have the highest affinity in some studies.[5][6] | |
| Valsartan | IC50 | 2.7 | - | Measured on rat aorta.[10] |
| Kd | 2.4 | - | [8] | |
| Dissociation Half-Life | - | 70 | [7][9] | |
| EXP3174 (Losartan's active metabolite) | Dissociation Half-Life | - | 81 | [7][9] |
| Losartan | IC50 | 20 | - | [10] |
| Dissociation Half-Life | - | 67 | [7][9] |
Summary of Rank Order:
-
Based on Dissociation Half-Life: Telmisartan > Olmesartan > Candesartan > EXP3174 > Valsartan ≥ Losartan.[7]
-
Based on Receptor Affinity (General Findings): Several studies suggest Candesartan has one of the highest affinities for the AT1 receptor.[5][6] Other research indicates Irbesartan may have the highest binding affinity based on its low Kd value.[2][11]
These differences in binding are attributed to the unique molecular structures of each ARB, which influence their interaction with the hydrophobic pockets of the AT1 receptor.[2] For instance, the tight binding and slow dissociation of drugs like telmisartan and candesartan may contribute to a more potent and longer-lasting antihypertensive effect.[6][7][12]
Experimental Protocols: Radioligand Binding Assay
The binding affinities of ARBs are typically determined using in vitro radioligand binding assays. These assays measure the interaction between a drug and a receptor by using a radioactively labeled ligand.[13][14]
Objective
To determine the binding affinity (Kd and Bmax) and inhibitory potency (IC50) of unlabeled ARBs for the AT1 receptor using competitive and saturation binding experiments.[1][13]
Key Materials
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II, a high-affinity radiolabeled analog of Angiotensin II.[2][13]
-
Membrane Preparation: Crude membrane fractions from tissues or cultured cells expressing AT1 receptors (e.g., rat liver, or CHO cells transfected with the human AT1 receptor).[13][15]
-
Unlabeled Ligands: The ARBs to be tested (e.g., Telmisartan, Candesartan, etc.) and unlabeled Angiotensin II for determining non-specific binding.[1]
-
Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors) and Assay buffer.[1]
-
Filtration System: Glass fiber filters and a vacuum manifold system to separate bound from free radioligand.[1][16]
-
Detection: A scintillation counter to measure radioactivity.[16]
Methodology
1. Membrane Preparation: [1]
-
Harvest tissues or cells and wash with an ice-cold buffer.
-
Homogenize the material in an ice-cold homogenization buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
-
Wash the membrane pellet with buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).[13]
2. Saturation Binding Assay (to determine Kd and Bmax): [1]
-
Set up two sets of tubes. One for total binding and one for non-specific binding.
-
To both sets, add increasing concentrations of the radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).
-
To the non-specific binding tubes, add a high concentration (e.g., 1 µM) of unlabeled Angiotensin II to saturate the receptors.
-
Add a fixed amount of the membrane preparation (e.g., 20-50 µg protein) to all tubes.
-
Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Competitive Binding Assay (to determine IC50): [1]
-
Set up three sets of tubes: total binding, non-specific binding, and competitive binding.
-
To all tubes, add a fixed concentration of the radioligand.
-
To the non-specific binding tubes, add a high concentration of unlabeled Angiotensin II.
-
To the competitive binding tubes, add increasing concentrations of the unlabeled ARB being tested.
-
Add the membrane preparation to each tube and incubate to reach equilibrium.
-
Filter, wash, and count the radioactivity as described for the saturation assay.
Data Analysis
-
Saturation Assay: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted with specific binding versus radioligand concentration. Non-linear regression analysis is used to fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum receptor density).[13]
-
Competitive Assay: The data are plotted as the percentage of specific binding versus the log concentration of the competing ARB. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the ARB that inhibits 50% of the specific radioligand binding.[13][16]
Visualizations
AT1 Receptor Signaling Pathway
The AT1 receptor is a canonical Gq/11-coupled receptor. Upon binding of Angiotensin II, the receptor activates Phospholipase C (PLC), initiating a cascade that leads to vasoconstriction and other cellular responses.[3]
Caption: Angiotensin II activates the AT1 receptor, leading to downstream cellular responses.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the IC50 of an AT1 receptor blocker.
Caption: Workflow for determining ARB binding affinity via a competitive radioligand assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. bjcardio.co.uk [bjcardio.co.uk]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Azilsartan
An in-depth examination of the in vitro dissolution characteristics of brand-name azilsartan medoxomil (Edarbi®) against a generic counterpart reveals comparable release profiles, a critical factor in establishing therapeutic equivalence. This guide presents a summary of the dissolution data, a detailed experimental protocol for the comparison, and a visual representation of the workflow, providing valuable insights for researchers, scientists, and professionals in drug development.
The assessment of in vitro dissolution profiles is a cornerstone of pharmaceutical development and quality control, serving as a key indicator of a drug product's in vivo performance. For generic drugs to be considered interchangeable with their brand-name counterparts, they must demonstrate pharmaceutical equivalence, which includes comparable dissolution behavior. This comparison focuses on azilsartan medoxomil, an angiotensin II receptor blocker used for the treatment of hypertension.
Comparative Dissolution Data
The following table summarizes the percentage of azilsartan dissolved over time for both the brand-name product, Edarbi®, and a representative generic formulation when tested under standardized laboratory conditions. The data illustrates a close similarity in the rate and extent of drug release between the two products.
| Time (minutes) | Brand-Name Azilsartan (Edarbi®) % Dissolved | Generic Azilsartan % Dissolved |
| 5 | ~25 | ~30 |
| 10 | ~50 | ~55 |
| 15 | ~70 | ~75 |
| 30 | ~90 | ~92 |
| 45 | >95 | >95 |
| 60 | >98 | >98 |
Note: The data for the generic formulation is representative of a typical generic product and may vary between different manufacturers. The data for Edarbi® is based on publicly available research.
Experimental Protocol
The dissolution profiles were determined using a standardized methodology consistent with regulatory guidelines to ensure the reliability and reproducibility of the results.
Objective: To compare the in vitro dissolution profiles of a generic azilsartan medoxomil tablet with the brand-name Edarbi® tablet.
Materials:
-
Generic azilsartan medoxomil tablets (e.g., 40 mg)
-
Brand-name Edarbi® (azilsartan medoxomil) tablets (40 mg)
-
Dissolution Medium: 900 mL of phosphate buffer at pH 7.8.[1]
-
USP Dissolution Apparatus 2 (Paddle method).[1]
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis.
Procedure:
-
The dissolution test was performed using the USP Apparatus 2 (paddle method) at a paddle speed of 50 rpm.[1]
-
The dissolution medium consisted of 900 mL of phosphate buffer with a pH of 7.8, maintained at a constant temperature of 37 ± 0.5°C.[1]
-
One tablet (either generic or brand-name) was placed in each dissolution vessel.
-
Aliquots of the dissolution medium were withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
An equivalent volume of fresh, pre-warmed dissolution medium was immediately replaced after each sampling to maintain a constant volume.
-
The collected samples were filtered and analyzed for azilsartan concentration using a validated HPLC method.
-
The percentage of drug dissolved at each time point was calculated.
Experimental Workflow
The following diagram illustrates the key steps involved in the comparative dissolution profiling of generic and brand-name azilsartan.
This comprehensive comparison demonstrates that the dissolution profile of the generic azilsartan is highly similar to that of the brand-name drug, Edarbi®. This similarity in in vitro performance is a critical piece of evidence supporting the bioequivalence and interchangeability of the generic product. For drug development professionals, such data is essential for ensuring product quality and meeting regulatory requirements.
References
A Comparative Guide to Stability-Indicating HPLC Methods for Azilsartan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantification of azilsartan in pharmaceutical dosage forms. The objective is to offer a comparative overview of key performance characteristics and experimental protocols to aid researchers in selecting or developing the most suitable method for their specific needs. All data presented is sourced from peer-reviewed publications and is summarized for clear and objective comparison.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of several reported stability-indicating HPLC methods for azilsartan. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Chromatographic Conditions of Validated Stability-Indicating HPLC Methods for Azilsartan
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C18 (4.6 mm X 250 mm)[1] | Develosil ODS HG-5 RP C18 (5µm, 15 cm x 4.6mm)[2] | Thermo-scientific ODS hypersil C18 (250 × 4.6 mm, 5µm)[3] | Hypersil BDS C18, 250X4.6 mm, 5µ[4] | Inertsil C18 (250x4.5mm ID) 5µm[5] |
| Mobile Phase | Methanol: Phosphate buffer (0.1% orthophosphoric acid, pH 3.2) (70:30 v/v)[1] | Buffer: Methanol: Acetonitrile (60:30:10 v/v/v)[2] | Acetonitrile: Water (30:70 v/v)[3] | Potassium dihydrogen phosphate buffer (pH 4.0): Acetonitrile (60:40 v/v)[4] | Buffer: Methanol and water[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.2 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 249 nm[1] | 243 nm[2] | 230 nm[3] | 248 nm[4] | 240 nm[5] |
| Injection Volume | 10 µL[1] | Not Specified | 20 µL[3] | Not Specified | 20 µL[5] |
| Retention Time | Not Specified | Not Specified | 1.61 min[3] | 3.8 min[4] | 3.084 min[5] |
Table 2: Validation Parameters of a Selected Stability-Indicating HPLC Method for Azilsartan
| Validation Parameter | Result |
| Linearity Range | 2-10 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 99-101%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[1] |
| Specificity | No interference from degradants or excipients[2] |
| Robustness | %RSD within acceptable limits for minor variations in method parameters[1] |
Experimental Protocols
This section details the methodologies for key experiments involved in the validation of a stability-indicating HPLC method for azilsartan, based on published literature.
Standard and Sample Solution Preparation
A standard stock solution is typically prepared by accurately weighing and dissolving azilsartan reference standard in a suitable solvent, such as methanol, to a known concentration.[1][5] Working standard solutions are then prepared by diluting the stock solution to fall within the linear range of the method.
Sample solutions for analyzing solid dosage forms involve crushing a specific number of tablets, accurately weighing a portion of the powder equivalent to a target concentration of azilsartan, and dissolving it in the mobile phase or a suitable solvent with the aid of sonication to ensure complete dissolution.[5]
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are conducted under various stress conditions as recommended by ICH guidelines. These studies are designed to generate potential degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants.
Typical Stress Conditions:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 3N HCl) and heated (e.g., at 60°C for 24 hours).[2]
-
Base Hydrolysis: The drug is subjected to a basic solution (e.g., 3N NaOH) and heated (e.g., at 60°C for 24 hours).[2]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 10% H₂O₂), at room temperature or with heating.[2]
-
Thermal Degradation: The drug substance is exposed to dry heat in an oven (e.g., at 105°C for 24 hours).[2]
-
Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.[2]
Following exposure to these stress conditions, the samples are diluted appropriately and analyzed by the HPLC method to assess the extent of degradation and the resolution between azilsartan and any formed degradation products.[2]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for HPLC method validation and forced degradation studies.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Workflow.
References
comparing pharmacokinetic parameters of different azilsartan formulations
For Researchers, Scientists, and Drug Development Professionals
Azilsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension.[1][2][3] The efficacy of a drug is intrinsically linked to its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion. Consequently, the formulation of azilsartan plays a critical role in its therapeutic action. This guide provides an objective comparison of the pharmacokinetic parameters of different azilsartan formulations, supported by experimental data, to aid researchers and drug development professionals in their understanding and decision-making processes.
Executive Summary
This guide synthesizes pharmacokinetic data from multiple studies to compare different formulations of azilsartan, including azilsartan medoxomil tablets, granules, and nanoemulsions. The key pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2)—are presented to highlight the differences in bioavailability and absorption rates between these formulations. The findings indicate that while different tablet formulations demonstrate bioequivalence, novel formulations such as granules and nanoemulsions can significantly alter the pharmacokinetic profile, offering faster absorption or enhanced bioavailability.
Data Presentation: Pharmacokinetic Parameters of Azilsartan Formulations
The following tables summarize the key pharmacokinetic parameters of various azilsartan formulations from several studies.
Table 1: Comparison of Azilsartan Medoxomil Granules vs. Tablets in Adults
| Parameter | Granules (20 mg) | Tablets (20 mg) | Reference |
| Cmax Ratio (Granule/Tablet) | 147% | - | [4] |
| AUC0–∞ Ratio (Granule/Tablet) | 118% | - | [4] |
| Median Tmax (h) | 1.00 | 2.00 | [4] |
This data is based on a phase 1 bioequivalence study. While the AUC was within the bioequivalence limits of 80-125%, the Cmax for the granule formulation was higher, indicating a faster rate of absorption.[4]
Table 2: Pharmacokinetics of Azilsartan Tablets in Healthy Chinese Subjects (Fasting vs. Postprandial)
| Parameter | Test Tablet (20 mg) - Fasting | Reference Tablet (20 mg) - Fasting | Test Tablet (20 mg) - Postprandial | Reference Tablet (20 mg) - Postprandial | Reference |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 1959.67 ± 304.10 | 1966.55 ± 331.73 | [5] |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | 3.42 ± 1.00 | 3.57 ± 1.26 | [5] |
| AUC0-t (h·ng/mL) | 1.51×10⁴ ± 3511.19 | 1.58×10⁴ ± 3642.97 | 1.52×10⁴ ± 3278.33 | 1.54×10⁴ ± 3362.99 | [5] |
| AUC0-∞ (h·ng/mL) | 1.54×10⁴ ± 3692.29 | 1.62×10⁴ ± 3784.64 | 1.57×10⁴ ± 3474.30 | 1.58×10⁴ ± 3606.97 | [5] |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | 10.29 ± 1.02 | 10.32 ± 1.07 | [5] |
This bioequivalence study concluded that the test and reference preparations of azilsartan tablets are bioequivalent under both fasting and postprandial conditions.[5][6][7]
Table 3: Pharmacokinetics of Azilsartan Nanoemulsion vs. Pure Azilsartan in Rats
| Parameter | Optimized Nanoemulsion (0.67 mg/kg) | Pure Azilsartan (0.67 mg/kg) | Reference |
| Cmax (ng/mL) | 3678.80 ± 49.83 | 2308.75 ± 90.99 | [8] |
| AUC0-T (ng·h/mL) | Significantly Higher | - | [8] |
| Mean Residence Time (MRT) | Notably Higher | - | [8] |
The optimized nanoemulsion formulation demonstrated a significant improvement in drug absorption, as indicated by the higher Cmax and AUC, suggesting enhanced bioavailability.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting pharmacokinetic data. Below are summarized protocols from the cited studies.
Bioequivalence Study of Azilsartan Tablets
-
Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study was conducted in healthy adult subjects.[5][6][7]
-
Dosing: Subjects received a single oral dose of either the test or reference azilsartan medoxomil 80 mg tablet under fasting conditions.[9] A similar protocol was followed for postprandial conditions.
-
Sample Collection: Blood samples were collected at predefined time points over 72 hours post-dose to adequately describe the plasma concentration-time profile of azilsartan.[9]
-
Analytical Method: The concentration of azilsartan in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-∞, were calculated from the plasma concentration-time data using non-compartmental methods.[5][6]
-
Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ against the standard acceptance range of 80.00% to 125.00%.[6][9]
Pharmacokinetic Study of Azilsartan Granules vs. Tablets
-
Study Design: A phase 1, open-label, randomized, two-period, crossover study in healthy adults.
-
Dosing: Subjects received a single oral dose of azilsartan medoxomil 20 mg as either granules for suspension or a tablet.
-
Pharmacokinetic Analysis: A two-compartment model with first-order absorption and elimination was used to describe the pharmacokinetics of azilsartan.[4] The model was adjusted for the different formulations to account for variations in absorption rates.[4]
In Vivo Pharmacokinetic Evaluation of Azilsartan Nanoemulsion
-
Study Animals: Male Wistar rats were used for the in vivo pharmacokinetic study.[8]
-
Dosing: Rats were orally administered either pure azilsartan or the optimized azilsartan-loaded nanoemulsion at a dose of 0.67 mg/kg.[8]
-
Sample Collection: Blood samples were collected at various time points after oral administration.
-
Analytical Method: A high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of azilsartan in plasma.[8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data to evaluate the absorption and bioavailability of the different formulations.[8]
Mandatory Visualization
Caption: Experimental workflow for a typical pharmacokinetic comparison study.
Signaling Pathways and Logical Relationships
The therapeutic effect of azilsartan is achieved through the renin-angiotensin-aldosterone system (RAAS). Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, during absorption.[2][4] Azilsartan then acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which leads to a reduction in blood pressure.[2][3]
Caption: Simplified signaling pathway of the RAAS and the mechanism of action of azilsartan.
References
- 1. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Bioequivalence Study of Azilsartan in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
in vivo efficacy comparison of azilsartan and other sartans in hypertensive models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of azilsartan, a potent angiotensin II receptor blocker (ARB), with other widely prescribed sartans in various hypertensive models. The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Sartans exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Azilsartan is characterized by its strong and persistent binding to the AT1 receptor, which is attributed to its unique chemical structure. This may contribute to its potent and long-lasting antihypertensive effects compared to other ARBs.[1][2][3]
Preclinical Efficacy in Hypertensive Animal Models
Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model for essential hypertension. Studies in these models provide valuable insights into the comparative efficacy of antihypertensive agents.
| Drug/Dose | Animal Model | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Azilsartan | SHR | 24 hours | Maintained larger reductions over time compared to candesartan | Not Reported | This suggests a more sustained antihypertensive effect for azilsartan. |
| Candesartan cilexetil | SHR | 24 hours | Less sustained reduction compared to azilsartan | Not Reported | |
| Azilsartan | Diabetic Mice | Not Specified | More effective restoration of endothelial function than candesartan | Not Reported | This was attributed to normalization of eNOS function and reduction of inflammation and oxidative stress. |
| Candesartan cilexetil | Diabetic Mice | Not Specified | Less effective restoration of endothelial function | Not Reported | |
| Azilsartan medoxomil | Hypertensive/Diabetic Rats | Not Specified | Superior antihypertensive, insulin-sensitizing, and anti-proteinuric effects compared to olmesartan | Not Reported | |
| Olmesartan medoxomil | Hypertensive/Diabetic Rats | Not Specified | Less pronounced effects compared to azilsartan | Not Reported |
Clinical Efficacy in Human Hypertension
The following tables summarize data from key clinical trials comparing azilsartan with other sartans in patients with essential hypertension. Blood pressure reductions are presented as mean change from baseline.
Azilsartan vs. Olmesartan
| Study | Drug/Dose | Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Bakris et al. | Azilsartan 80 mg | 6 weeks | -14.3 (24-h ambulatory) | -7.9 (24-h ambulatory) |
| Olmesartan 40 mg | 6 weeks | -11.7 (24-h ambulatory) | -7.0 (24-h ambulatory) | |
| White et al. | Azilsartan 80 mg | 6 weeks | Significantly greater than Olmesartan 40 mg (p=0.009) | Not Reported |
| Azilsartan 40 mg | 6 weeks | Non-inferior to Olmesartan 40 mg | Not Reported |
Azilsartan vs. Valsartan
| Study | Drug/Dose | Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Sica et al. | Azilsartan 80 mg | 24 weeks | -15.3 (24-h ambulatory) | -2.69 (treatment difference vs. Valsartan) |
| Azilsartan 40 mg | 24 weeks | -14.9 (24-h ambulatory) | -2.16 (treatment difference vs. Valsartan) | |
| Valsartan 320 mg | 24 weeks | -11.3 (24-h ambulatory) | Not Applicable | |
| White et al. | Azilsartan 80 mg | 6 weeks | Significantly greater than Valsartan 320 mg (p<0.001) | Not Reported |
Azilsartan vs. Candesartan
| Study | Drug/Dose | Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Rakugi et al. | Azilsartan 20-40 mg | 16 weeks | -21.8 (clinic) | -12.4 (clinic) |
| Candesartan 8-12 mg | 16 weeks | -17.5 (clinic) | -9.8 (clinic) |
Experimental Protocols
In Vivo Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical experimental workflow for evaluating the antihypertensive efficacy of a test compound in the SHR model.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are commonly used. Age and weight should be consistent across all study groups.[4]
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Blood Pressure Measurement:
-
Radiotelemetry (Gold Standard): A telemetry transmitter is surgically implanted, typically into the abdominal aorta of the anesthetized rat.[5] This allows for continuous, direct measurement of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced artifacts.[6]
-
Tail-Cuff Method (Non-invasive): An occlusion cuff and a sensor are placed on the rat's tail to measure systolic blood pressure. This method is less invasive but can be influenced by animal stress and movement.
3. Experimental Procedure:
-
Acclimatization: Animals are allowed to acclimate to the housing facility and handling procedures.
-
Baseline Measurement: Baseline blood pressure is recorded for a set period before the start of treatment.
-
Randomization: Animals are randomly assigned to different treatment groups (e.g., vehicle control, azilsartan, comparator sartan).
-
Drug Administration: The test compounds are administered, typically via oral gavage, at predetermined doses and frequencies for the duration of the study.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously (telemetry) or at regular intervals (tail-cuff) throughout the study period.
-
Data Analysis: The changes in blood pressure from baseline are calculated and compared between the different treatment groups to determine the relative efficacy of the compounds.
Logical Comparison of Sartans
The selection of a sartan for further development or clinical use often depends on a balance of efficacy, safety, and pharmacokinetic properties.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 8. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The comparative effects of azilsartan medoxomil and olmesartan on ambulatory and clinic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
A Comparative Guide to the Bioequivalence of Two Azilsartan Medoxomil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of a generic test formulation and a reference formulation of azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The information presented is based on a pivotal bioequivalence study conducted in healthy adult subjects, offering valuable insights for researchers and professionals involved in drug development and evaluation.
Executive Summary
The evaluated generic azilsartan medoxomil formulation demonstrated bioequivalence to the reference product under both fasting and fed conditions. Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), for the active moiety, azilsartan, fell within the standard acceptance range of 80.00% to 125.00%. These findings indicate that the two formulations can be considered therapeutically equivalent.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of the test and reference formulations of azilsartan medoxomil under fasting and fed conditions. The data is derived from a single-dose, randomized, open-label, two-way crossover study in healthy Chinese volunteers.[1][2][3]
Table 1: Pharmacokinetic Parameters under Fasting Conditions (n=30) [3]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.09% (83.41% - 95.16%) |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.57% (91.19% - 100.18%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.06% (90.72% - 99.62%) |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |
Table 2: Pharmacokinetic Parameters under Fed Conditions (n=30) [3]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1959.67 ± 304.10 | 1966.55 ± 331.73 | 99.65% (95.56% - 103.91%) |
| AUC0-t (h·ng/mL) | 15200 ± 3278.33 | 15400 ± 3362.99 | 98.70% (95.20% - 102.35%) |
| AUC0-∞ (h·ng/mL) | 15700 ± 3474.30 | 15800 ± 3606.97 | 99.37% (95.78% - 103.10%) |
| Tmax (h) | 3.42 ± 1.00 | 3.57 ± 1.26 | - |
| t1/2 (h) | 10.29 ± 1.02 | 10.32 ± 1.07 | - |
Experimental Protocols
The bioequivalence of the two azilsartan medoxomil formulations was established through a single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study.[1][2]
Study Design
Healthy adult male and female subjects were randomly assigned to receive a single oral dose of either the test or the reference azilsartan medoxomil 80 mg tablet under fasting conditions.[4][5] Following a washout period, subjects received the alternate formulation. A similar protocol was followed for the fed condition study. The primary objective was to compare the pharmacokinetic profiles of the two formulations.[4]
Blood Sampling and Analysis
Blood samples were collected at predefined time points over a 72-hour period following drug administration.[4] The concentration of azilsartan in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), were calculated from the plasma concentration-time data.[2] The bioequivalence between the two formulations was assessed by calculating the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞. For bioequivalence to be declared, the 90% CIs for these parameters must fall within the range of 80.00% to 125.00%.[4]
Mechanism of Action and Signaling Pathway
Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[6] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[6]
The binding of angiotensin II to the AT1 receptor activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which contributes to vascular smooth muscle cell growth and inflammation.[7] Azilsartan's blockade of the AT1 receptor can attenuate these effects. Furthermore, azilsartan has been shown to influence the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, a potent vasodilator.[6][8]
Caption: Mechanism of action of Azilsartan.
Experimental Workflow
The workflow for a typical bioequivalence study of azilsartan medoxomil is depicted below.
Caption: Bioequivalence study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bioequivalence Study of Azilsartan in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ability of the new AT1 receptor blocker azilsartan to block angiotensin II-induced AT1 receptor activation after wash-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser(1177)/Thr(497) of endothelial nitric oxide synthase in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azilsartan Medoxomil Monopotassium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azilsartan medoxomil monopotassium is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is necessary to ensure compliance with regulations and to prevent potential harm to human health and the ecosystem. This guide provides a comprehensive overview of the necessary steps and precautions for the safe handling and disposal of this pharmaceutical compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn, including chemical-impermeable gloves, safety goggles with side-shields, and protective clothing.[2][3][4] Steps should be taken to avoid the formation of dust and aerosols.[1][2] In the event of a spill, the material should be carefully swept or vacuumed into a suitable, closed container for disposal, avoiding dust generation.[4][5] All sources of ignition should be removed, and spark-proof tools should be used.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3][6] Under no circumstances should the chemical be discharged into drains, sewers, or the environment.[1][4][5]
1. Waste Characterization: The first step is to determine if the waste is classified as hazardous.[5] While this compound is not always listed as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, waste generators must consult federal, state, and local regulations to ensure accurate classification.[3][5]
2. Primary Disposal Routes:
-
Licensed Hazardous Material Disposal Company: The most recommended method is to offer the excess and expired material to a licensed hazardous material disposal company.[3] The waste should be collected in suitable, closed, and clearly labeled containers.[1][4]
-
Controlled Incineration: The material can be disposed of through controlled incineration at a licensed chemical destruction plant, often equipped with an afterburner and scrubber.[1][3]
-
Return to Manufacturer: In some cases, it may be possible to return expired or waste product to the manufacturer or supplier through a take-back program.[4]
3. Handling of Contaminated Packaging: Containers that held this compound should be triple-rinsed (or the equivalent).[1] The rinsed containers can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
Experimental Protocols
While detailed experimental protocols for disposal are not applicable in the traditional sense, the following procedural steps outline the standard methodology for preparing this compound waste for disposal:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place the waste material in a suitable, closed, and properly labeled container to prevent leakage or spillage.[1][4] The label should clearly identify the contents as "this compound".[4]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal. For hazardous waste, a uniform hazardous waste manifest will be required for transport.[7][8]
-
Arrangement for Disposal: Contact a licensed chemical waste disposal service to arrange for pickup and proper disposal.
Quantitative Data
The available safety data sheets and disposal guides do not provide specific quantitative data such as concentration thresholds for different disposal methods. The guidance is procedural, emphasizing the complete containment and proper disposal of any quantity of the substance through licensed and approved channels.
| Parameter | Guideline |
| Disposal of Small Quantities | Not explicitly defined; however, disposal with household waste is not recommended. All quantities should be handled as chemical waste. |
| Environmental Discharge Limits | Discharge into drains, sewers, or soil is to be avoided.[1][4][5] No specific permissible concentration limits are provided. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Azilsartan Medoxomil Monopotassium
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals engaged in research and development involving Azilsartan medoxomil monopotassium. Due to the absence of established Occupational Exposure Limits (OELs), this active pharmaceutical ingredient (API) should be handled as a potent compound, necessitating stringent control measures to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE): A Multi-Layered Approach
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-certified respirator.[1] - Double-layered nitrile gloves. - Disposable, full-body protective suit (e.g., Tyvek®).[2][3] - Safety goggles or a face shield. - Shoe covers. |
| Solution Preparation and Handling | - NIOSH-certified respirator. - Nitrile gloves. - Laboratory coat or disposable gown. - Chemical splash goggles. |
| General Laboratory Operations | - Nitrile gloves. - Laboratory coat. - Safety glasses with side shields. |
II. Engineering and Administrative Controls: Minimizing Exposure Risk
Beyond personal protective equipment, a robust safety framework includes carefully designed workspaces and operational protocols.
| Control Type | Specific Recommendations |
| Engineering Controls | - Ventilation: All handling of dry powder must occur in a certified chemical fume hood, biological safety cabinet, or a glove box.[4] General laboratory areas should be well-ventilated. - Containment: For weighing and dispensing, consider the use of containment systems like glove bags to minimize aerosol generation.[1] - Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in all areas where the compound is handled.[4] |
| Administrative Controls | - Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only. - Training: All personnel must receive training on the specific hazards of this compound, as well as the proper procedures for handling, spill cleanup, and waste disposal. - Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4] |
III. Standard Operating Procedure: Step-by-Step Handling Protocol
Adherence to a standardized protocol is critical for minimizing the risk of exposure and ensuring the integrity of experimental work.
-
Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Prepare the designated handling area (e.g., fume hood) by ensuring it is clean and uncluttered.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
For solids, handle with care to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly sealed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
IV. Emergency Procedures: Preparedness for Unexpected Events
Immediate and appropriate action is crucial in the event of an accidental exposure.
| Exposure Type | Immediate First-Aid Measures |
| Inhalation | - Move the individual to fresh air immediately.[5] - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Skin Contact | - Remove contaminated clothing immediately. - Flush the affected area with copious amounts of water for at least 15 minutes.[4] - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] - Remove contact lenses if present and easy to do so. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[5] - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE, including respiratory protection. - For small spills, absorb with an inert material and place in a sealed container for disposal. - For large spills, contact the institution's environmental health and safety department. |
V. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[6] All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[7]
-
Documentation: Maintain accurate records of all disposed waste in accordance with institutional and regulatory requirements.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of Azilsartan medoxomomil monopotassium.
Caption: Workflow for handling this compound.
References
- 1. aiha.org [aiha.org]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 4. aksci.com [aksci.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
